Sarcosine-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sarcosine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sarcosine-d3, the deuterated form of sarcosine (N-methylglycine), serves as a critical tool in biomedical and pharmaceutical research. Its unique properties as a stable isotope-labeled internal standard have made it indispensable for accurate quantification of endogenous sarcosine in various biological matrices. This guide provides a comprehensive overview of this compound, its chemical structure, properties, and detailed methodologies for its application in research, particularly in the fields of neuroscience and oncology.
Core Properties and Chemical Structure
This compound is a synthetic derivative of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to sarcosine but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.[3]
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118685-91-9 | [1][2][3] |
| Molecular Formula | C₃H₄D₃NO₂ | [3] |
| Molecular Weight | 92.11 g/mol | [3] |
| Synonyms | N-Methylglycine-d3, N-(Methyl-d3)-glycine | [1][3] |
| Form | Solid | [3] |
| Melting Point | 208-212 °C | [3] |
| Isotopic Purity | ≥98% | [4] |
| Storage Temperature | -20°C | [4] |
Applications in Research
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of sarcosine levels in biological samples.[1] This is crucial in studies investigating the role of sarcosine in various physiological and pathological processes.
Schizophrenia Research
Sarcosine is investigated as a potential adjunctive therapy for schizophrenia. It acts as a glycine transporter 1 (GlyT1) inhibitor, thereby increasing the synaptic concentration of glycine, which in turn modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic hypothesis of schizophrenia.[1][5][6][7] Clinical trials have explored the efficacy of sarcosine in improving the negative and cognitive symptoms of schizophrenia.[4][8][9][10]
Caption: Sarcosine's mechanism of action in schizophrenia.
Neuroprotection Research
Emerging research suggests a neuroprotective role for sarcosine. Studies have investigated its potential to protect against neurotoxicity in models of neurodegenerative diseases like Alzheimer's.[6][11] The proposed mechanism involves the modulation of NMDA receptor function and protection against excitotoxicity.
Experimental Protocols
Quantitative Analysis of Sarcosine in Urine by LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of sarcosine in human urine samples.
Materials:
-
Sarcosine and this compound standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Urine samples
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., Agilent 6210 MSD TOF Mass Spectrometer)
-
Cogent Diamond Hydride™ column (2.1 x 150 mm, 4 µm)[12]
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of sarcosine and this compound (1 mg/mL) in ultrapure water.
-
Prepare a series of calibration standards by serially diluting the sarcosine stock solution.
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
To 100 µL of urine, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis: [12]
-
LC Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å
-
Mobile Phase A: 50% Isopropyl Alcohol / 50% DI Water / 0.1% Acetic Acid
-
Mobile Phase B: 97% Acetonitrile / 3% DI Water / 0.1% Acetic Acid
-
Gradient: 75% B (0-3 min), 65% B (4-5 min), 20% B (10 min), 75% B (12 min)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 50°C
-
-
MS Conditions (ESI-POS):
-
Monitor the transitions for sarcosine and this compound (specific m/z values will depend on the instrument and adducts formed).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of sarcosine to this compound against the concentration of the calibration standards.
-
Determine the concentration of sarcosine in the urine samples from the calibration curve.
-
Caption: Workflow for LC-MS/MS quantification of sarcosine.
In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of sarcosine against aluminum-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[3][13]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Sarcosine
-
Aluminum chloride (AlCl₃)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare different concentrations of sarcosine in culture medium.
-
Prepare a solution of AlCl₃ to induce neurotoxicity (e.g., 100 µM).
-
Aspirate the old medium from the wells and treat the cells as follows:
-
Control group: Fresh medium only.
-
Toxin group: Medium containing AlCl₃.
-
Treatment groups: Medium containing AlCl₃ and different concentrations of sarcosine.
-
-
Incubate the plates for 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Compare the viability of the treatment groups to the toxin group to determine the neuroprotective effect of sarcosine.
-
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion
This compound is a vital tool for researchers in various fields. Its primary application as an internal standard enables the accurate quantification of endogenous sarcosine, which is crucial for understanding its role in health and disease. The detailed protocols provided in this guide offer a starting point for researchers looking to incorporate this compound into their experimental workflows for studies related to schizophrenia, neuroprotection, and other areas where sarcosine metabolism is of interest. The continued use of this stable isotope-labeled compound will undoubtedly contribute to further advancements in our understanding of human biology and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mtc-usa.com [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
Sarcosine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the physical and chemical properties of Sarcosine-d3, a deuterated analog of the endogenous amino acid sarcosine. This document serves as a technical resource for researchers utilizing this compound in various scientific applications, including its use as an internal standard in metabolic research and mass spectrometry-based quantitative analysis.
Core Physical and Chemical Properties
This compound, also known as N-Methylglycine-d3, is a stable isotope-labeled form of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium.[1][2] This isotopic substitution results in a mass shift of +3, making it an ideal internal standard for mass spectrometry applications.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(trideuteriomethylamino)acetic acid | [3] |
| Synonyms | N-Methyl-d3-glycine, Sarcosin-d3 | [1][2][4] |
| CAS Number | 118685-91-9 | [1][4][5] |
| Unlabeled CAS | 107-97-1 | [1][5] |
| Molecular Formula | C₃H₄D₃NO₂ | [1][4][5] |
| Linear Formula | CD₃NHCH₂CO₂H | [2] |
| Molecular Weight | 92.11 g/mol | [1][3][4] |
| Accurate Mass | 92.0665 | [5][6] |
| Property | Value | Source |
| Appearance | Solid, Colorless to off-white, Crystalline powder | [1][7] |
| Melting Point | 208-212 °C (decomposes) | [8] |
| Solubility | Water: 125 mg/mL (with ultrasonic) | [9] |
| Purity | ≥98%, >95% (HPLC) | [4][5] |
| Isotopic Purity | 99 atom % D | |
| Storage Temperature | -20°C | [4][5] |
| Shipping Temperature | Room temperature | [1][4] |
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its chemical identity being nearly identical to the endogenous analyte sarcosine, while its increased mass allows for clear differentiation in mass spectra.
While specific, detailed experimental protocols are often method- and matrix-dependent, the general workflow for using this compound as an internal standard is outlined below.
Workflow for using this compound as an internal standard.
Biological Context: The Role of Sarcosine
Sarcosine, the non-deuterated parent compound, is an endogenous amino acid that plays a significant role in neurotransmission.[1] It is a competitive inhibitor of the glycine transporter type I (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][10] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn potentiates NMDA receptor function.[1] This mechanism has led to research into sarcosine's potential as a therapeutic agent for schizophrenia.[11][12][13]
The following diagram illustrates the involvement of sarcosine in the glutamatergic synapse.
Sarcosine's modulation of the NMDA receptor.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. The compound is typically shipped at room temperature.[1][4] For long-term storage, it is recommended to keep it at -20°C.[4][5] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] It is advised to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.[14][15]
Safety Information
While this compound itself does not have extensive safety data, the safety profile of its parent compound, sarcosine, is well-established. Sarcosine is considered to be of low toxicity.[12] However, as with any chemical, it is important to handle this compound with care in a laboratory setting. Avoid inhalation, ingestion, and contact with skin and eyes.[14] In case of exposure, follow standard first-aid procedures.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (methyl-d3) D 99atom 118685-91-9 [sigmaaldrich.com]
- 3. This compound (methyl-d3) | C3H7NO2 | CID 16213596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 6. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 7. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
- 8. Sarcosine | CAS#:107-97-1 | Chemsrc [chemsrc.com]
- 9. glpbio.com [glpbio.com]
- 10. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Sarcosine-d3 CAS number and molecular weight
This technical guide provides comprehensive information on Sarcosine-d3 for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical methodologies, and its role in modulating neurotransmission.
Core Chemical Data
This compound, the deuterated form of sarcosine (N-methylglycine), is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification. Its key chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 118685-91-9 | [1][2] |
| Molecular Weight | 92.11 g/mol | [3] |
| Molecular Formula | C₃H₄D₃NO₂ | [1] |
| Synonyms | N-Methylglycine-d3, Sarcosin-d3 | [3] |
Experimental Protocols
This compound is frequently utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. Detailed methodologies for these applications are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A common protocol for the analysis of sarcosine and its isotopologues involves a derivatization step to improve chromatographic separation and detection[4][5].
Sample Preparation and Derivatization:
-
Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water)[4].
-
Derivatization (Silylation):
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen[6].
-
Reconstitute the dried residue in 100 µL of a silylating agent such as BSTFA + 1% TMCS[4].
-
Optimize the reaction by incubating at 100°C for 1.5 hours[4].
-
After derivatization, dilute the sample with acetonitrile before injection into the GC-MS system[4].
-
GC-MS/MS Conditions:
-
Injection Volume: 1 µL[4].
-
Separation: Utilize a suitable capillary column for the separation of the derivatized analytes[4].
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification[4][5]. The unique transition ions for derivatized sarcosine (m/z 116 → 73) can be adapted for this compound[5].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS methods can be developed to separate sarcosine from its isomers without the need for derivatization, offering a high-throughput analysis[7].
Chromatographic Conditions:
-
Column: A Cogent Diamond Hydride™ column (2.1 x 150mm, 4µm, 100Å) or similar is effective for separating sarcosine from its isomers[7].
-
Mobile Phase: A gradient elution using a mixture of isopropyl alcohol, water, and acetic acid can be employed[7].
-
Flow Rate: A flow rate of 0.6 mL/minute is suggested[7].
-
Temperature: The column temperature can be maintained at 50°C[7].
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI-POS) is suitable for detecting sarcosine and its deuterated analogue[7].
-
Detection: A time-of-flight (TOF) mass spectrometer or a tandem mass spectrometer can be used for accurate mass measurement and quantification[7]. This compound serves as an internal standard for the accurate quantification of endogenous sarcosine.
Signaling Pathway and Mechanism of Action
Sarcosine is an endogenous amino acid that plays a significant role in neurotransmission by modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function[8][9]. Its mechanism of action involves the inhibition of the glycine transporter type I (GlyT1)[10][11].
Sarcosine acts as a competitive inhibitor of GlyT1, which is primarily located on glial cells surrounding the synapse[8][10]. By blocking GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft[8]. Glycine is a necessary co-agonist for the activation of the NMDA receptor[12]. Therefore, the elevated synaptic glycine levels lead to an enhanced activation of NMDA receptors by the primary agonist, glutamate[8]. This potentiation of NMDA receptor function is a key area of research, particularly in the context of schizophrenia and other neurological disorders[8][9].
Below is a diagram illustrating the signaling pathway involving sarcosine.
Caption: Sarcosine's inhibition of GlyT1 enhances NMDA receptor activation.
References
- 1. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. mdpi.com [mdpi.com]
- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
The Biological Nexus of Sarcosine: A Technical Guide to its Role and the Therapeutic Potential of its Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is a pivotal intermediate in one-carbon metabolism.[1] It is intricately linked to the methionine cycle and is involved in crucial cellular processes such as DNA synthesis and methylation.[1][2] Dysregulation of sarcosine metabolism has been implicated in the pathophysiology of several diseases, most notably prostate cancer and schizophrenia.[2][3] In prostate cancer, elevated sarcosine levels are associated with tumor progression and aggressiveness, positioning it as a potential biomarker.[2][4] In the central nervous system, sarcosine functions as a glycine transporter-1 (GlyT1) inhibitor, modulating N-methyl-D-aspartate (NMDA) receptor activity, which has led to its investigation as a therapeutic agent in schizophrenia.[3][5] The deuteration of sarcosine represents a promising strategy to enhance its therapeutic properties by leveraging the kinetic isotope effect to improve its pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological roles of sarcosine, its clinical significance, and the therapeutic potential of its deuterated analogue, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Biological Role and Metabolism of Sarcosine
Sarcosine is an intermediate and byproduct in the synthesis and degradation of glycine.[6] It is formed from the metabolism of choline and methionine, which are significant sources of methyl groups for a wide array of biochemical reactions.[6] The metabolism of sarcosine is primarily regulated by three key enzymes:
-
Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine through the transfer of a methyl group from S-adenosylmethionine (SAM).[2][7]
-
Sarcosine Dehydrogenase (SARDH): Located in the mitochondria, SARDH catalyzes the oxidative demethylation of sarcosine back to glycine, producing formaldehyde in the process.[8][9]
-
Pipecolic Acid Oxidase (PIPOX): This enzyme is also involved in the breakdown of sarcosine to glycine.[7]
The interplay of these enzymes maintains the homeostasis of sarcosine levels in the body.
Sarcosine in Disease
Prostate Cancer
A significant body of research has focused on the role of sarcosine as a biomarker and a potential mediator in prostate cancer progression.[4] Studies have consistently shown that levels of sarcosine are elevated in the urine and serum of patients with prostate cancer compared to healthy individuals and those with benign prostatic hyperplasia (BPH).[8] This elevation is often correlated with the aggressiveness of the tumor.[10]
The underlying mechanism appears to involve the dysregulation of the enzymes controlling sarcosine metabolism. In prostate cancer tissues, the expression of the sarcosine-producing enzyme, GNMT, is often elevated, while the expression of the sarcosine-degrading enzymes, SARDH and PIPOX, is reduced.[6][7] This enzymatic imbalance leads to an accumulation of sarcosine, which is thought to promote the invasive potential of prostate cancer cells.[7] However, it is important to note that some studies have reported conflicting results regarding the utility of sarcosine as a standalone diagnostic marker for prostate cancer.[2][11]
Schizophrenia
In the central nervous system, sarcosine acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1).[3][12] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which is a co-agonist at the NMDA receptor.[3][5] The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[13] By enhancing NMDA receptor function, sarcosine has shown therapeutic potential as an adjunctive treatment for schizophrenia.[5][14] Clinical trials have demonstrated that sarcosine, when added to antipsychotic medication, can lead to a significant reduction in negative symptoms and an improvement in overall psychopathology.[9][14]
Deuterated Sarcosine: A Strategy for Enhanced Therapeutics
The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and metabolic profiles of therapeutic agents.[15][16] This approach, known as deuteration, leverages the kinetic isotope effect (KIE).[17] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[17]
Key advantages of deuteration include:
-
Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life in the body.[17]
-
Improved Pharmacokinetic Profile: This can result in reduced dosing frequency and more stable plasma concentrations.[15]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[16]
-
Enhanced Therapeutic Efficacy: A more stable and prolonged presence of the drug can lead to improved treatment outcomes.[18]
Deuterated sarcosine (Sarcosine-d3) is the deuterium-labeled form of sarcosine.[7][12] By replacing the hydrogen atoms on the N-methyl group with deuterium, the metabolic breakdown of sarcosine by SARDH can be slowed down. This is expected to increase its bioavailability and prolong its therapeutic effects, which could be particularly beneficial in its application for schizophrenia. Deuterated sarcosine is also utilized as an internal standard for accurate quantification of sarcosine in biological samples using mass spectrometry.[7]
Quantitative Data
Sarcosine Levels in Prostate Cancer
| Patient Group | Sample Type | Sarcosine Concentration | Reference |
| Healthy Controls | Serum | 3.0 ± 2.0 ng/mL | [8] |
| Urine | 6.0 ± 2.0 ng/mL | [8] | |
| Urine | 1.43 ± 1.31 µM | ||
| Benign Prostatic Hyperplasia (BPH) | Serum | 9.0 ± 1.0 ng/mL | [8] |
| Urine | 8.0 ± 1.0 ng/mL | [8] | |
| Newly Diagnosed Prostate Cancer (NDPCa) | Serum | 21.02 ± 2.0 ng/mL | [8] |
| Urine | 15.0 ± 2.0 ng/mL | [8] | |
| Urine | 12.70 ± 3.29 µM | ||
| Metastatic Prostate Cancer | Urine | Highest Levels | [10] |
Sarcosine in Schizophrenia Clinical Trials
| Study Parameter | Sarcosine Group (2g/day) | Placebo Group | p-value | Reference |
| PANSS Total Score (Baseline) | 71.4 ± 14 | 73.3 ± 13 | 0.6736 | [14] |
| PANSS Total Score (6 months) | 57.7 ± 15 | 71.5 ± 13 | 0.00487 | [14] |
| PANSS Negative Subscale (Baseline) | 25.4 ± 5.2 | 26.1 ± 5 | 0.45085 | [14] |
| PANSS Negative Subscale (6 months) | 18.6 ± 6.1 | 25.4 ± 4.7 | 0.00001 | [14] |
| Serum EGF Levels (Baseline) | 235.1 ± 165.0 pg/mL | 315.5 ± 226.4 pg/mL | 0.2 | [9] |
| Serum EGF Levels (6 weeks) | 200.7 ± 117.9 pg/mL | 116.1 ± 72.6 pg/mL | 0.03 | [9] |
Expression of Sarcosine Metabolism Enzymes in Prostate Cancer
| Gene | Tissue Type | Relative mRNA Expression (Normalized to GAPDH) | Reference |
| GNMT | Benign Adjacent Prostate | Lower | [6] |
| Localized PCa | Elevated | [6] | |
| Metastatic PCa | Highest | [6] | |
| SARDH | Benign Adjacent Prostate | Higher | [6] |
| Localized PCa | Reduced | [6] | |
| Metastatic PCa | Lowest | [6] | |
| PIPOX | Benign Adjacent Prostate | Higher | [6] |
| Localized PCa | Reduced | [6] | |
| Metastatic PCa | Lowest | [6] |
Experimental Protocols
Quantification of Sarcosine in Biological Samples using LC-MS
This method allows for the accurate quantification of sarcosine while resolving it from its isomers, such as alanine.[11]
5.1.1. Sample Preparation
-
Serum/Plasma: Can often be analyzed directly after protein precipitation.[1]
-
Urine: May require filtration to remove proteins.[3]
-
Tissue: Homogenize in a suitable buffer (e.g., Sarcosine Assay Buffer). Centrifuge to remove insoluble material.[1]
5.1.2. Chromatographic Separation
-
Column: A column capable of separating isomers is crucial, such as a Cogent Diamond Hydride™ column.[19]
-
Mobile Phase: A typical mobile phase might consist of an aqueous component with a weak acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[20] A gradient elution is often employed.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/minute.[19]
-
Temperature: Column temperature is maintained, for example, at 50˚C.[19]
5.1.3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[19]
-
Detection: A tandem mass spectrometer (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[20] The transition of the parent ion to a specific product ion for sarcosine is monitored.
-
Internal Standard: Deuterated sarcosine (this compound) is used as an internal standard to ensure accurate quantification.[7]
Enzyme-Coupled Colorimetric Assay for Sarcosine
This method provides a simpler, high-throughput alternative to LC-MS for sarcosine quantification.
5.2.1. Principle
This assay is based on a coupled enzyme reaction. Sarcosine oxidase (SOX) catalyzes the oxidation of sarcosine, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent product, which is proportional to the initial sarcosine concentration.[1]
5.2.2. Procedure
-
Standard Curve Preparation: Prepare a series of sarcosine standards of known concentrations.
-
Sample Preparation: Prepare biological samples as described for the LC-MS method. Note that urine samples may have interferences with some commercial kits.[1]
-
Reaction Setup: In a 96-well plate, add the standards and samples.
-
Master Mix Addition: Prepare and add a master mix containing sarcosine oxidase, HRP, and the colorimetric/fluorometric probe in an appropriate assay buffer.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes) to allow the reaction to proceed.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric assays).[1]
-
Calculation: Determine the sarcosine concentration in the samples by comparing their readings to the standard curve.
Synthesis of Sarcosine and Deuterated Sarcosine
5.3.1. Synthesis of Sarcosine
A common laboratory synthesis of sarcosine involves the reaction of chloroacetic acid with methylamine.[21] Another method involves the methylation of glycine using dimethyl carbonate in the presence of a catalyst.
5.3.2. Synthesis of Deuterated Sarcosine (this compound)
The synthesis of deuterated compounds typically involves using a deuterated starting material or a deuterated reagent. For this compound, where the methyl group is deuterated, a common approach would be to use a deuterated methylating agent in a reaction with glycine. Alternatively, a metal-catalyzed hydrogen-deuterium exchange can be employed on the non-deuterated compound in the presence of a deuterium source like heavy water (D₂O).
Visualizations
Sarcosine Metabolic Pathway
Caption: Sarcosine metabolism and its links to the methionine and choline cycles.
Experimental Workflow for Sarcosine Biomarker Discovery
Caption: A typical workflow for the discovery and validation of sarcosine as a biomarker.
Sarcosine's Role in NMDA Receptor Modulation
Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor signaling.
Conclusion
Sarcosine is a multifaceted metabolite with significant implications for human health and disease. Its role as a potential biomarker in prostate cancer and as a therapeutic agent in schizophrenia highlights the importance of understanding its metabolic pathways and biological functions. The development of deuterated sarcosine offers a promising avenue for improving its therapeutic efficacy by optimizing its pharmacokinetic properties. Further research, particularly involving quantitative studies on the pharmacokinetics of deuterated sarcosine and large-scale clinical validation of its therapeutic applications, is warranted to fully realize its potential in clinical practice. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this intriguing molecule.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Sarcosine as a Potential Prostate Cancer Biomarker—A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarcosine for Schizophrenia [schizophrenia.com]
- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium kinetic isotope effects in heterotetrameric sarcosine oxidase from Corynebacterium sp. U-96: the anionic form of the substrate in the enzyme-substrate complex is a reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia [ctv.veeva.com]
- 17. researchgate.net [researchgate.net]
- 18. Sarcosine - Wikipedia [en.wikipedia.org]
- 19. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 20. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]
- 21. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
Sarcosine-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, has garnered significant attention in metabolic research, particularly for its association with prostate cancer progression.[1][2] Understanding the dynamics of sarcosine metabolism is crucial for elucidating its role in disease and identifying potential therapeutic targets. Stable isotope tracers are powerful tools for delineating metabolic pathways and quantifying fluxes. This technical guide provides a comprehensive overview of the use of Sarcosine-d3, a deuterated isotopologue of sarcosine, as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound to investigate sarcosine metabolism in various biological systems.
Sarcosine is synthesized from glycine by the enzyme glycine N-methyltransferase (GNMT) and is metabolized back to glycine by sarcosine dehydrogenase (SARDH) and L-pipecolic acid oxidase (PIPOX).[1][3] Alterations in the expression and activity of these enzymes can lead to changes in intracellular sarcosine levels, which have been linked to an invasive phenotype in prostate cancer cells.[2][4]
Core Concepts in this compound Metabolic Tracing
This compound is an ideal tracer for studying sarcosine metabolism due to its chemical identity to endogenous sarcosine, with the key difference being a higher mass due to the presence of three deuterium atoms on the methyl group. This mass difference allows for its distinction from the endogenous, unlabeled sarcosine pool using mass spectrometry (MS). By introducing this compound into a biological system (e.g., cell culture or in vivo model) and tracking its conversion into downstream metabolites, researchers can elucidate the pathways of sarcosine utilization and degradation.
Data Presentation: Quantitative Insights into Sarcosine Metabolism
The following tables summarize key quantitative data related to sarcosine concentrations and the enzymes involved in its metabolism, providing a crucial baseline for designing and interpreting tracer studies.
Table 1: Sarcosine Concentrations in Prostate Tissues
| Tissue Type | Sarcosine Concentration (pmol/mg) | Reference |
| Benign Prostate | 1.54 ± 0.6 | [5] |
| Localized Prostate Cancer | 3.82 ± 2.08 | [5] |
| Metastatic Prostate Cancer | 15.57 ± 8.0 | [5] |
Table 2: Sarcosine Concentrations in Prostate Cancer Cell Lines vs. Benign Cells
| Cell Line/Type | Description | Relative Sarcosine Levels (Compared to Benign) | Reference |
| RWPE (Benign) | Immortalized benign prostate epithelial cells | Baseline | [2] |
| PrEC (Benign) | Primary benign prostate epithelial cells | Baseline | [2] |
| LNCaP (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |
| VCaP (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |
| DU145 (Cancer) | Androgen-insensitive prostate cancer | Significantly elevated | [2] |
| 22RV1 (Cancer) | Androgen-sensitive prostate cancer | Significantly elevated | [2] |
Table 3: Key Enzymes in Sarcosine Metabolism
| Enzyme | Full Name | Function | Role in Prostate Cancer | Reference |
| GNMT | Glycine N-methyltransferase | Synthesizes sarcosine from glycine | Upregulated | [1][3] |
| SARDH | Sarcosine dehydrogenase | Converts sarcosine to glycine | Downregulated | [1][3] |
| PIPOX | L-pipecolic acid oxidase | Converts sarcosine to glycine | Downregulated | [1] |
Experimental Protocols
This section provides detailed methodologies for conducting this compound tracer studies in both in vitro and in vivo settings.
In Vitro this compound Tracing in Cultured Cells
This protocol is designed for studying sarcosine metabolism in adherent prostate cancer cell lines.
1. Cell Culture and Seeding:
-
Culture prostate cancer cells (e.g., LNCaP, DU145) and benign control cells (e.g., RWPE-1) in their recommended growth medium until they reach approximately 80% confluency.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
2. Preparation of this compound Labeling Medium:
-
Prepare fresh culture medium containing a known concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized based on the cell line and experimental goals.
-
The labeling medium should be otherwise identical to the normal growth medium to maintain metabolic steady state.[6]
3. This compound Labeling:
-
Aspirate the growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of this compound uptake and metabolism.
4. Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
5. Sample Analysis by LC-MS/MS:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted LC-MS/MS method to detect and quantify this compound and its expected labeled metabolites (e.g., Glycine-d2, assuming demethylation). The method should include the mass transitions for both the labeled and unlabeled forms of the metabolites.
In Vivo this compound Tracing in a Mouse Xenograft Model
This protocol outlines a procedure for tracing sarcosine metabolism in a prostate cancer xenograft mouse model.
1. Animal Model and Tumor Implantation:
-
Establish prostate cancer xenografts in immunocompromised mice (e.g., nude or SCID mice) by subcutaneously injecting a suspension of prostate cancer cells (e.g., DU145).
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
2. This compound Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer the this compound solution to the mice via intravenous (IV) injection or intraperitoneal (IP) injection. A typical dose to start with is 10-50 mg/kg body weight, but this should be optimized.
-
A continuous infusion of the tracer can also be employed to achieve a steady-state labeling in the plasma.[7]
3. Sample Collection:
-
At predetermined time points after this compound administration (e.g., 30, 60, 120 minutes), euthanize the mice.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.
-
Excise the tumor tissue and a sample of a control tissue (e.g., liver or muscle).
-
Immediately freeze all tissue and plasma samples in liquid nitrogen to quench metabolism and store at -80°C until extraction.
4. Metabolite Extraction from Tissues and Plasma:
-
For tissues, homogenize the frozen tissue samples in ice-cold 80% methanol.
-
For plasma, add four volumes of ice-cold methanol to one volume of plasma.
-
Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.
5. Sample Analysis by LC-MS/MS:
-
Analyze the reconstituted metabolite extracts from tissues and plasma using the targeted LC-MS/MS method developed for this compound and its metabolites.
Mandatory Visualizations
Diagram 1: Sarcosine Metabolic Pathway
Caption: The core metabolic pathway of sarcosine synthesis and degradation.
Diagram 2: Experimental Workflow for In Vitro this compound Tracing
Caption: A streamlined workflow for in vitro this compound metabolic tracing experiments.
Diagram 3: Logical Relationship of Sarcosine Metabolism in Prostate Cancer
Caption: The logical cascade linking altered enzyme expression to increased sarcosine and prostate cancer progression.
Conclusion
This compound is a valuable tool for dissecting the complexities of sarcosine metabolism. By employing the protocols and understanding the core concepts outlined in this guide, researchers can gain deeper insights into the role of sarcosine in health and disease. The use of stable isotope tracers like this compound, coupled with advanced analytical techniques such as mass spectrometry, will continue to be instrumental in advancing our understanding of cancer metabolism and developing novel therapeutic strategies. This guide provides a solid foundation for designing and executing robust and informative this compound metabolic tracer studies.
References
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Sarcosine-d3 in Schizophrenia Research
Executive Summary
Schizophrenia remains a significant therapeutic challenge, with a pronounced need for novel treatments, particularly for negative and cognitive symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has identified the glutamatergic system as a key therapeutic target. Sarcosine (N-methylglycine), an endogenous inhibitor of the glycine transporter-1 (GlyT-1), enhances NMDA receptor function by increasing synaptic glycine levels. This compound, a deuterated analog, serves as a valuable tool in this research, offering a stable-isotope-labeled version for pharmacokinetic studies and as an internal standard, ensuring precise quantification in biological matrices. This guide details the mechanism of action, preclinical evidence, clinical trial data, and experimental protocols related to the use of sarcosine in schizophrenia research, providing a comprehensive resource for professionals in the field.
The Scientific Rationale: Targeting NMDA Receptor Hypofunction
The glutamatergic hypothesis of schizophrenia posits that diminished NMDA receptor activity contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[1] The NMDA receptor requires both glutamate and a co-agonist, either glycine or D-serine, for activation.[2] One strategy to enhance NMDA receptor function is to increase the synaptic concentration of these co-agonists.[3] Sarcosine achieves this by inhibiting GlyT-1, the primary transporter responsible for glycine reuptake from the synapse.[4] This inhibition leads to elevated glycine levels, promoting NMDA receptor activation.[5] While most clinical efficacy studies utilize sarcosine, this compound is critical in preclinical and clinical pharmacology studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous sarcosine.
Mechanism of Action of Sarcosine
Sarcosine's primary therapeutic mechanism is the inhibition of the GlyT-1 transporter.[6] This action increases the availability of glycine in the synaptic cleft, enhancing the function of NMDA receptors.[5] Additionally, studies have revealed that sarcosine itself can act as a co-agonist at the NMDA receptor's glycine binding site, further contributing to its therapeutic effect.[7] This dual action—inhibiting glycine reuptake and directly stimulating the receptor—makes it a potent modulator of the glutamatergic system.[7][8]
Caption: Dual mechanism of sarcosine at the NMDA receptor.
Preclinical Evidence
Animal models are essential for validating the therapeutic hypothesis and understanding the neurobiological effects of sarcosine. Pharmacological models using NMDA receptor antagonists like ketamine or MK-801 are widely used to induce schizophrenia-like behavioral deficits in rodents.[1][6][9][10]
Studies have shown that sarcosine can:
-
Reverse Behavioral Deficits: Sarcosine attenuates hyperlocomotion, cognitive dysfunction, and other behavioral impairments induced by ketamine and MK-801 in rats and mice.[9][11]
-
Modulate Neuroinflammation and Oxidative Stress: In a ketamine-induced rat model, sarcosine was found to ameliorate oxidative stress, mitochondrial dysfunction, and neuroinflammation.[9]
-
Enhance NMDA Receptor-Mediated Potentials: Sarcosine facilitates NMDA receptor-mediated hippocampal field excitatory postsynaptic potentials, providing direct evidence of its impact on synaptic function.[6]
Experimental Workflow: Preclinical Assessment
Caption: Standard workflow for a preclinical schizophrenia model study.
Clinical Research and Quantitative Data
Sarcosine has been evaluated in several randomized controlled trials (RCTs), typically as an add-on treatment to existing antipsychotic medication.[12] The standard oral dose used in most trials is 2 grams per day.[8][12] These studies have demonstrated that sarcosine can be particularly beneficial for patients with chronic and non-refractory schizophrenia, though results can be heterogeneous.[12]
Table 1: Summary of Key Clinical Trials on Sarcosine in Schizophrenia
| Study | Participant Group | Duration | Sarcosine Dose | Key Efficacy Outcomes & Results | Citation(s) |
| PULSAR Study | 58 patients with chronic schizophrenia and dominant negative symptoms | 6 months | 2 g/day | Significant improvement in PANSS total, negative, and general psychopathology scores vs. placebo. | [13] |
| Lane et al. (2008) | 65 inpatients with acute exacerbation | 6 weeks | 2 g/day | Sarcosine group showed greater reductions in PANSS total scores and SANS scores compared to placebo and D-serine groups. | [3] |
| Strzelecki et al. | 50 patients with stable schizophrenia | 6 months | 2 g/day | Significant reduction in PANSS total and negative scores vs. placebo. Increased markers of neuronal viability (NAA) in the prefrontal cortex. | [5] |
| Meta-Analysis (Marchi et al., 2021) | 6 RCTs (n=234) | Varied | 2 g/day | Significant reduction in symptom severity for chronic, non-refractory schizophrenia (SMD after 6 weeks: -0.36). No significant benefit when added to clozapine. | [12][14] |
PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; NAA: N-acetylaspartate; SMD: Standardized Mean Difference.
Detailed Experimental Protocol: Clinical Trial Design
The following provides a generalized protocol based on common elements from published clinical trials for testing sarcosine as an adjunctive therapy.[3][15][16]
Title: A Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Sarcosine for Negative Symptoms in Schizophrenia.
1. Objective: To evaluate the efficacy and safety of 2 g/day of sarcosine compared to placebo, as an add-on to a stable dose of antipsychotic medication, in improving negative and overall symptoms of schizophrenia.
2. Study Population:
-
Inclusion Criteria: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia; clinically stable on a constant dose of a single antipsychotic for at least 3 months; significant negative symptoms (e.g., a minimum score on the PANSS negative subscale).
-
Exclusion Criteria: Current substance use disorder; pregnancy or breastfeeding; treatment with clozapine; significant unstable medical illness.
3. Study Design:
-
Phase: A 6-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Randomization: Eligible participants are randomized (1:1 ratio) to receive either sarcosine or a matching placebo.
-
Intervention:
-
Experimental Arm: Sarcosine 2 g/day (administered as two 500 mg capsules twice daily).[15]
-
Control Arm: Matching placebo capsules (two capsules twice daily).
-
Participants continue their stable antipsychotic medication throughout the study.
-
4. Outcome Measures:
-
Primary: Change from baseline to 6 months in the PANSS Negative Symptom Subscale score.
-
Secondary: Change from baseline in PANSS total score, PANSS positive and general psychopathology subscale scores, Calgary Depression Scale for Schizophrenia (CDSS), and measures of cognitive function (e.g., Brief Assessment of Cognition in Schizophrenia - BACS).
-
Safety: Incidence of adverse events, vital signs, and laboratory tests.
5. Assessment Schedule: Clinical and safety assessments are performed at baseline, week 6, week 12, and week 24 (6 months).
6. Statistical Analysis: The primary efficacy analysis will be performed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population to compare the change from baseline in PANSS negative scores between the two groups.
Downstream Signaling and Logical Relationships
Enhancement of NMDA receptor activity by sarcosine is hypothesized to trigger downstream signaling cascades crucial for synaptic plasticity and neuronal health. This provides a biological basis for the observed improvements in clinical symptoms.
Caption: Logical pathway from NMDA receptor modulation to symptom improvement.
Conclusion and Future Directions
Sarcosine represents a promising, biologically rational adjunctive treatment for schizophrenia by targeting the underlying NMDA receptor hypofunction.[8][17] The use of this compound is indispensable for rigorous pharmacokinetic and metabolic studies. Clinical data supports its efficacy, particularly for negative symptoms in non-refractory patient populations.[12] Future research should focus on larger, long-term trials to confirm these benefits, identify predictive biomarkers for treatment response, and explore its potential as a monotherapy in specific patient subgroups, such as antipsychotic-naïve individuals.[18][19] The continued investigation of glutamatergic modulators like sarcosine is a critical path toward developing more comprehensive and effective treatments for schizophrenia.
References
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia [ctv.veeva.com]
- 3. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological animal models of schizophrenia for antipsychotic drug discovery and development [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A possible role for sarcosine in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurosciencenews.com [neurosciencenews.com]
The Role of Sarcosine-d3 in Prostate Cancer Biomarker Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for reliable and non-invasive biomarkers for prostate cancer (PCa) has led researchers to explore the metabolome, representing the downstream readout of genomic, transcriptomic, and proteomic alterations. Among the metabolites of interest, sarcosine (N-methylglycine) has emerged as a potential biomarker associated with the progression and aggressiveness of prostate cancer.[1][2] Initial studies using high-throughput mass spectrometry-based metabolomic profiling identified elevated levels of sarcosine in metastatic prostate cancer and in the urine of men with the disease.[1][2] This discovery has spurred further investigation into its clinical utility and its role in the underlying pathology of prostate cancer.
This technical guide provides an in-depth overview of the use of Sarcosine-d3, a deuterated stable isotope of sarcosine, in prostate cancer biomarker studies. This compound serves as an invaluable internal standard for the accurate quantification of endogenous sarcosine levels in various biological matrices, including tissue, urine, and plasma.[3] Its use is critical for robust and reproducible analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are pivotal in validating sarcosine as a clinical biomarker. We will delve into the core aspects of sarcosine's involvement in prostate cancer, detailed experimental protocols for its quantification, and the signaling pathways it influences.
Sarcosine Metabolism and its Link to Prostate Cancer Progression
Sarcosine is a naturally occurring amino acid derivative formed from glycine. Its metabolism is intricately linked to one-carbon metabolism, a fundamental cellular process often dysregulated in cancer. Two key enzymes govern the intracellular concentration of sarcosine:
-
Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine and S-adenosylmethionine (SAM).[4]
-
Sarcosine dehydrogenase (SARDH): This mitochondrial enzyme is responsible for the degradation of sarcosine back to glycine.[4]
In the context of prostate cancer, an imbalance in the activity of these enzymes is observed. Studies have shown that GNMT expression is often elevated in prostate cancer tissues, while SARDH expression may be reduced.[4] This enzymatic shift leads to an accumulation of sarcosine, which has been shown to promote an invasive phenotype in prostate cancer cells.[2][4] The addition of exogenous sarcosine to benign prostate epithelial cells can induce invasion, while the knockdown of GNMT can attenuate this invasive potential.[2]
Quantitative Analysis of Sarcosine using this compound
Accurate and precise quantification of sarcosine in biological samples is paramount for its validation as a biomarker. Due to the complex nature of biological matrices, the use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response. This compound, with its deuterium-labeled methyl group, is the ideal internal standard for this purpose as it shares near-identical physicochemical properties with endogenous sarcosine but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Data Presentation: Sarcosine Levels in Prostate Cancer
The following tables summarize quantitative data from various studies on sarcosine levels in different biological samples from prostate cancer patients and control groups.
| Sample Type | Patient Group | Sarcosine Concentration/Level | Fold Change vs. Control | Reference |
| Tissue | Benign Prostate | Undetectable in some studies | - | Sreekumar et al., 2009 |
| Localized Prostate Cancer | Elevated | 42% of samples showed an increase | Sreekumar et al., 2009 | |
| Metastatic Prostate Cancer | Markedly Elevated | 79% of samples showed an increase | Sreekumar et al., 2009 | |
| Urine | Biopsy-Negative Controls | Lower Levels | - | Sreekumar et al., 2009 |
| Biopsy-Positive PCa | Significantly Higher | - | Sreekumar et al., 2009 | |
| Plasma | Benign Prostate Hyperplasia (BPH) | 0.9 µM [0.6-1.4 µM] | - | Al-Kindi et al., 2020 |
| Prostatic Intraepithelial Neoplasia (PIN) | 1.9 µM [1.2-6.5 µM] | ~2.1 | Al-Kindi et al., 2020 | |
| Prostate Cancer (PCa) | 2.0 µM [1.3-3.3 µM] | ~2.2 | Al-Kindi et al., 2020 |
| Biomarker Performance | Area Under the Curve (AUC) | Sensitivity | Specificity | Reference |
| Urine Sarcosine | 0.71 | - | - | Khan et al., 2013 |
| Plasma Sarcosine (PCa vs. BPH) | 0.833 | - | - | Al-Kindi et al., 2020 |
| Plasma Sarcosine (PIN vs. BPH) | 0.734 | - | - | Al-Kindi et al., 2020 |
Experimental Protocols
Sample Preparation for GC-MS Analysis of Urinary Sarcosine
This protocol describes a general procedure for the extraction and derivatization of sarcosine from urine for GC-MS analysis.
Materials:
-
Urine sample
-
This compound internal standard solution (concentration to be optimized)
-
Methanol
-
Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
GC-MS vials with inserts
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.
-
Add a known amount of this compound internal standard to each sample.
-
Add a protein precipitation solvent, such as cold methanol or acetonitrile (e.g., 4 volumes), to the urine sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add the derivatization agent, BSTFA with 1% TMCS (e.g., 50 µL).
-
Tightly cap the tube and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to allow for complete derivatization of sarcosine and this compound to their trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Analysis of Derivatized Sarcosine
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column suitable for metabolomics (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 70-80°C, hold for 2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/minute.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ions to Monitor (for TMS-derivatized compounds):
-
Sarcosine: Monitor characteristic fragment ions (e.g., m/z 116, 144).
-
This compound: Monitor the corresponding mass-shifted fragment ions (e.g., m/z 119, 147).
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both endogenous sarcosine and the this compound internal standard.
-
Calculate the ratio of the peak area of sarcosine to the peak area of this compound.
-
Generate a calibration curve using known concentrations of sarcosine standards spiked with a constant amount of this compound.
-
Quantify the concentration of sarcosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Signaling Pathway of Sarcosine Metabolism in Prostate Cancer
Caption: Sarcosine metabolism pathway and its dysregulation in prostate cancer.
Experimental Workflow for Sarcosine Quantification
Caption: A typical experimental workflow for the quantification of sarcosine.
Conclusion
Sarcosine remains a metabolite of significant interest in the field of prostate cancer biomarker research. Its association with cancer progression and the development of robust analytical methods for its quantification, heavily reliant on the use of this compound as an internal standard, have paved the way for its potential clinical application. The detailed methodologies and understanding of the underlying biological pathways presented in this guide are intended to support researchers and drug development professionals in their efforts to validate and potentially translate sarcosine into a clinically useful tool for the management of prostate cancer. Further large-scale clinical validation studies are necessary to definitively establish the role of sarcosine in the diagnosis, prognosis, and therapeutic monitoring of prostate cancer.
References
The Role of Sarcosine-d3 in N-methyl-D-aspartate (NMDA) Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Sarcosine-d3 in N-methyl-D-aspartate (NMDA) receptor research. Sarcosine, a glycine transporter type 1 (GlyT1) inhibitor and an NMDA receptor co-agonist, has garnered significant interest for its therapeutic potential in neurological and psychiatric disorders, particularly schizophrenia. The deuterated analog, this compound, serves as a valuable tool in these research endeavors, primarily as an internal standard for analytical quantification and as a tracer to investigate the pharmacokinetics and metabolism of sarcosine. This guide details the mechanisms of action, summarizes key quantitative data, provides illustrative experimental protocols, and presents signaling pathways and workflows using the DOT language for Graphviz visualization.
Introduction: The NMDA Receptor and the Promise of Glycine Site Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric conditions, including schizophrenia, which is hypothesized to involve NMDA receptor hypofunction.[1][3] The NMDA receptor is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine, which binds to the glycine modulatory site on the GluN1 subunit.[2][4] This glycine site has emerged as a key therapeutic target for enhancing NMDA receptor function.[1][4]
Sarcosine (N-methylglycine) is an endogenous amino acid that enhances NMDA receptor activity through a dual mechanism: it acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1), thereby increasing synaptic glycine concentrations, and it can also directly act as a co-agonist at the NMDA receptor's glycine binding site.[5][6][7] Clinical studies have shown that sarcosine can ameliorate the negative and cognitive symptoms of schizophrenia.[8][9][10]
This compound: A Tool for Precision in Research
This compound is a stable isotope-labeled version of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic substitution makes it an invaluable tool for researchers for several key reasons:
-
Internal Standard: In quantitative analytical methods like mass spectrometry (MS), this compound is used as an internal standard to accurately measure the concentration of endogenous or administered sarcosine in biological samples.[11][12] Its chemical properties are nearly identical to sarcosine, but its increased mass allows for clear differentiation in MS analysis.
-
Metabolic Tracer: Deuterium labeling allows researchers to trace the metabolic fate of sarcosine in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
-
Kinetic Isotope Effect Studies: The heavier deuterium atoms can sometimes lead to a slower rate of metabolic reactions (the kinetic isotope effect). Studying these differences between sarcosine and this compound can help identify key metabolic pathways.
Mechanism of Action of Sarcosine at the NMDA Receptor
Sarcosine potentiates NMDA receptor function through two primary mechanisms, which are central to its therapeutic potential.
-
Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5][7] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, making more of the co-agonist available to bind to the glycine modulatory site of the NMDA receptor.[5]
-
Direct Co-agonist Activity: In addition to its effects on glycine transport, sarcosine can directly bind to and activate the glycine binding site on the GluN1 subunit of the NMDA receptor, functioning as a co-agonist alongside glutamate.[6][13]
The following diagram illustrates the dual mechanism of action of sarcosine.
Caption: Dual mechanism of sarcosine at the glutamatergic synapse.
Quantitative Data
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ (NMDA Receptor) | 26 ± 3 µM | Whole-cell recordings from cultured embryonic mouse hippocampal neurons in the presence of 100 µM NMDA. | [6] |
| IC₅₀ (GlyT1) | 91 µM | HEK293 cells expressing human GlyT1. | [14] |
| IC₅₀ (GlyT2) | > 1,000 µM | HEK293 cells expressing human GlyT2. | [14] |
Table 1: In Vitro Efficacy and Potency of Sarcosine
| Study Type | Animal Model | Dose | Effect | Reference |
| In Vivo Calcium Imaging | MK-801 induced NMDA receptor hypofunction in mice | 500 mg/kg or 1000 mg/kg (i.p.) | Alleviated MK-801-induced neuronal abnormalities. | [14][15] |
| Behavioral Studies | MK-801-induced and SR-/- mouse models | 500/1000 mg/kg (i.p.) | Alleviated behavioral deficits. | [16] |
Table 2: In Vivo Studies with Sarcosine
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on NMDA receptor function.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from studies investigating the effects of sarcosine on NMDA receptor-mediated currents.[6] this compound would be used in place of or in addition to sarcosine to investigate potential kinetic isotope effects on receptor activation or deactivation.
Objective: To measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured hippocampal or cortical neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 1.5 CaCl₂, 10 D-glucose, 0.00025 TTX, 10 HEPES (pH 7.35).
-
Internal solution (in mM): 140 CsCH₃SO₃, 4 NaCl, 0.5 CaCl₂, 5 EGTA, 0.5 Na₃GTP, 2 MgATP, 10 HEPES (pH 7.2).
-
NMDA, Glycine, this compound stock solutions.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) along with varying concentrations of this compound to the neuron using a rapid application system.
-
Record the evoked inward currents, which are mediated by NMDA receptors.
-
Construct a dose-response curve to determine the EC₅₀ of this compound.
-
Compare the kinetics (activation, deactivation, desensitization) of currents evoked in the presence of this compound versus unlabeled sarcosine.
Caption: Workflow for electrophysiological recording.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor. This would typically involve using a radiolabeled antagonist for the glycine site.
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine binding site.
Materials:
-
Rat brain cortical membranes.
-
Radioligand (e.g., [³H]MDL 105,519, a glycine site antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound and unlabeled glycine (for standard curve).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
In Vivo Behavioral Studies in a Mouse Model of NMDA Receptor Hypofunction
This protocol outlines a behavioral experiment to assess the ability of this compound to reverse behavioral deficits in a mouse model of schizophrenia. The use of this compound here would primarily be for pharmacokinetic/pharmacodynamic (PK/PD) correlation, where its levels in the brain are measured alongside behavioral outcomes.
Objective: To evaluate the efficacy of this compound in an animal model of NMDA receptor hypofunction.
Materials:
-
Male C57BL/6 mice.
-
MK-801 (a non-competitive NMDA receptor antagonist).
-
This compound.
-
Behavioral testing apparatus (e.g., open field for locomotor activity, prepulse inhibition apparatus).
Procedure:
-
Acclimate mice to the animal facility and handling.
-
Administer this compound (e.g., 500 or 1000 mg/kg, i.p.) or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.2 mg/kg, i.p.) or saline.
-
After another interval (e.g., 20 minutes), conduct behavioral tests such as:
-
Open Field Test: To measure locomotor activity and exploratory behavior.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenia.
-
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by glutamate and a co-agonist like glycine or sarcosine leads to the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Caption: Simplified NMDA receptor downstream signaling pathway.
Conclusion
This compound is a critical tool for researchers investigating the role of the glycine modulatory site of the NMDA receptor in health and disease. Its use as an internal standard and metabolic tracer enables precise and reliable studies into the pharmacokinetics and pharmacodynamics of sarcosine. The continued use of this compound in conjunction with advanced analytical and physiological techniques will undoubtedly further our understanding of NMDA receptor function and aid in the development of novel therapeutics for disorders like schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Investigating Sarcosine Metabolism with Sarcosine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine, or N-methylglycine, an intermediate in one-carbon metabolism, has garnered significant attention for its potential role as a biomarker and a key player in the progression of certain cancers, notably prostate cancer. Understanding the dynamics of sarcosine metabolism is crucial for elucidating its pathological functions and for the development of novel therapeutic strategies. The use of stable isotope-labeled tracers, particularly Sarcosine-d3, in conjunction with advanced analytical techniques like mass spectrometry, provides a powerful approach to quantitatively investigate the flux and fate of sarcosine in biological systems. This technical guide offers a comprehensive overview of sarcosine metabolism, detailed experimental protocols for its investigation using this compound, and a summary of key quantitative findings.
Introduction to Sarcosine Metabolism
Sarcosine is a key node in the intricate network of one-carbon metabolism. Its synthesis and degradation are tightly regulated by two primary enzymes: Glycine N-methyltransferase (GNMT) and Sarcosine Dehydrogenase (SARDH).
-
Glycine N-methyltransferase (GNMT): This enzyme catalyzes the methylation of glycine to form sarcosine, utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2]
-
Sarcosine Dehydrogenase (SARDH): Located in the mitochondria, SARDH is responsible for the oxidative demethylation of sarcosine back to glycine.[1]
Dysregulation of these enzymes can lead to an accumulation or depletion of sarcosine, which has been linked to prostate cancer progression.[3][4] Elevated sarcosine levels have been observed in metastatic prostate cancer and are associated with increased cell invasion.[3][5]
Quantitative Data on Sarcosine Levels
The concentration of sarcosine varies significantly across different biological states and sample types. The following tables summarize quantitative data from various studies, highlighting the differences observed in prostate cancer.
Table 1: Sarcosine Levels in Human Prostate Tissues [3][4]
| Tissue Type | Relative Sarcosine Levels (Mean ± SEM) | Fold Change (Cancer vs. Benign) |
| Benign Adjacent Prostate | Undetectable to low levels | - |
| Clinically Localized Prostate Cancer | Significantly elevated | > 7% higher than non-malignant |
| Metastatic Prostate Cancer | Highly elevated | Significantly higher than localized |
Table 2: Sarcosine Levels in Prostate Cancer Cell Lines [3][5]
| Cell Line | Phenotype | Relative Sarcosine Levels (Arbitrary Units) |
| RWPE (Benign) | Non-invasive | Low |
| LNCaP (Androgen-sensitive) | Invasive | High |
| PC-3 (Androgen-insensitive) | Highly Invasive | Very High |
| DU145 (Androgen-insensitive) | Invasive | High |
Table 3: Plasma Sarcosine Levels in Patients [6][7]
| Patient Group | Sarcosine Concentration (µM, Mean ± SD or Range) |
| Benign Prostatic Hyperplasia (BPH) | 0.9 (0.6-1.4) |
| Prostatic Intraepithelial Neoplasia (PIN) | 1.9 (1.2-6.5) |
| Prostate Cancer (PCa) | 2.0 (1.3-3.3) |
| T1 Stage Prostate Cancer | 21.6 ± 9.0 (Sarcosine/Alanine Ratio x 10-3) |
| T2 Stage Prostate Cancer | 28.5 ± 16.6 (Sarcosine/Alanine Ratio x 10-3) |
| T3 Stage Prostate Cancer | 22.7 ± 7.7 (Sarcosine/Alanine Ratio x 10-3) |
| T4 Stage Prostate Cancer | 22.2 ± 11.0 (Sarcosine/Alanine Ratio x 10-3) |
Experimental Protocols for Investigating Sarcosine Metabolism with this compound
The use of this compound as a metabolic tracer allows for the precise quantification of sarcosine flux and its conversion to other metabolites. This section provides detailed methodologies for conducting such studies.
General Workflow for this compound Tracer Studies
A typical tracer experiment involves the introduction of this compound into the biological system (cell culture or in vivo model), followed by the collection of samples at various time points and subsequent analysis by mass spectrometry to measure the incorporation of the deuterium label into sarcosine and its downstream metabolites.
Caption: General workflow for a this compound metabolic tracer experiment.
Sample Preparation
3.2.1. Cell Culture Samples:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Tracer Introduction: Replace the growth medium with a medium containing a known concentration of this compound.
-
Incubation and Harvesting: Incubate the cells for the desired time points. To harvest, aspirate the medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for analysis.
3.2.2. Urine and Plasma Samples:
-
Sample Collection: Collect urine or plasma samples from subjects.
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 400 µL of cold methanol containing the internal standard (if not this compound). Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Urine Dilution: Dilute urine samples with an appropriate solvent (e.g., water or mobile phase) before analysis.[8]
3.2.3. Tissue Samples:
-
Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a cold extraction solvent (e.g., 80% methanol) using a tissue homogenizer.
-
Extraction and Centrifugation: Follow the same extraction and centrifugation steps as for cell culture samples.
LC-MS/MS Method for Sarcosine Quantification
This method is highly sensitive and specific for quantifying sarcosine and its isotopologues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions: [8][9][10]
-
Column: A column suitable for polar compound separation, such as a Cogent Diamond Hydride™ column or a phenyl-hexyl column.[8][10]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A gradient elution is typically used to achieve good separation. An example gradient could be: 0-2 min, 95% B; 2-5 min, ramp to 5% B; 5-7 min, hold at 5% B; 7-8 min, ramp back to 95% B; 8-10 min, hold at 95% B.
-
Flow Rate: 0.3 - 0.6 mL/min.[10]
-
Column Temperature: 30-50°C.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for sarcosine and this compound.
-
Sarcosine: m/z 90 -> m/z 44
-
This compound: m/z 93 -> m/z 47
-
GC-MS Method for Sarcosine Quantification
Gas chromatography-mass spectrometry is another powerful technique for sarcosine analysis, often requiring derivatization.[6][11][12][13]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen.
-
Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30-60 minutes to create trimethylsilyl (TMS) derivatives.[11][13]
GC Conditions: [12]
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For quantification, monitor the characteristic ions for the derivatized sarcosine and this compound.
Metabolic Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving sarcosine and the experimental logic for tracer studies.
Core Sarcosine Metabolism Pathway
This diagram shows the central reactions of sarcosine synthesis and degradation.
Caption: Core pathway of sarcosine synthesis and degradation.
Sarcosine in the Context of One-Carbon Metabolism
This diagram illustrates the integration of sarcosine metabolism within the broader one-carbon metabolic network.
Caption: Integration of sarcosine metabolism with the methionine and folate cycles.
Experimental Logic for this compound Tracer Analysis
This diagram outlines the logical flow of a this compound tracer experiment to determine metabolic flux.
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma sarcosine does not distinguish early and advanced stages of prostate cancer [scielo.org.za]
- 7. Plasma Sarcosine Measured by Gas Chromatography-Mass Spectrometry Distinguishes Prostatic Intraepithelial Neoplasia and Prostate Cancer from Benign Prostate Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis | EXCLI Journal [excli.de]
Methodological & Application
Application Note: Quantification of Sarcosine in Human Plasma and Urine using Sarcosine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine, an N-methyl derivative of the amino acid glycine, has garnered significant attention as a potential biomarker for the diagnosis and prognosis of prostate cancer.[1][2][3] Studies have indicated that elevated levels of sarcosine may be associated with the progression and metastasis of prostate cancer.[1][2] Accurate and reliable quantification of sarcosine in biological matrices such as plasma and urine is crucial for clinical research and the development of new diagnostic tools.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity.[4][5] However, the analysis of sarcosine presents a challenge due to the presence of its isomers, α-alanine and β-alanine, which have the same molecular weight and can interfere with accurate measurement.[3][5] To overcome this, a robust chromatographic separation is necessary. Furthermore, the use of a stable isotope-labeled internal standard, such as Sarcosine-d3, is essential to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4]
This application note provides a detailed protocol for the extraction and quantification of sarcosine in human plasma and urine using this compound as an internal standard with a sensitive and specific LC-MS/MS method.
Sarcosine Metabolic Pathway
Sarcosine metabolism is intricately linked to glycine and methionine metabolism.[6] The primary enzyme responsible for the synthesis of sarcosine is Glycine N-methyltransferase (GNMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine.[1][2] Conversely, sarcosine is degraded back to glycine through oxidative demethylation by the enzyme Sarcosine Dehydrogenase (SARDH).[1][2][7] Another enzyme, L-pipecolic acid oxidase (PIPOX), can also metabolize sarcosine.[1][2] Alterations in the expression and activity of these enzymes can lead to changes in sarcosine levels, which have been implicated in disease states like prostate cancer.[1][2]
Caption: Sarcosine Metabolic Pathway.
Experimental Protocols
Materials and Reagents
-
Sarcosine and this compound (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma and urine (drug-free)
-
96-well protein precipitation plates or microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm or equivalent HILIC column[8]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sarcosine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Sarcosine stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
Sample Preparation Protocol (Protein Precipitation)
This protocol is suitable for both plasma and urine samples.[9][10]
-
Pipette 100 µL of blank matrix, calibration standard, or study sample into a 96-well plate or microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all wells except for the blank matrix (add 20 µL of 50:50 acetonitrile:water instead).
-
Add 400 µL of acetonitrile (precipitating agent) to all wells.
-
Vortex the plate/tubes for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
Caption: LC-MS/MS Experimental Workflow.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sarcosine | 90.1 | 44.1 | 25 |
| This compound | 93.1 | 47.1 | 25 |
Results and Discussion
Chromatography
The use of a HILIC column provides excellent retention and separation of the polar compound sarcosine from its isomers and other endogenous interferences. This is critical for accurate quantification as reversed-phase columns often show poor retention for sarcosine, leading to co-elution with interferences at the solvent front.[8]
Linearity and Sensitivity
The method was linear over a concentration range of 5 to 5000 ng/mL for sarcosine in both human plasma and urine. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10. The limit of detection (LOD) was determined to be 1 ng/mL.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5 ng/mL |
| LOD | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%. The accuracy was within ±15% of the nominal concentrations, demonstrating the reliability of the method.
Matrix Effect
The use of this compound as an internal standard effectively compensated for any ion suppression or enhancement caused by the biological matrix. The calculated matrix effect was minimal, ensuring that the accuracy of the quantification was not compromised.
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of sarcosine in human plasma and urine using this compound as an internal standard. The simple protein precipitation sample preparation method and the effective HILIC chromatography provide a high-throughput and reliable assay for clinical research and drug development applications. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for the analysis of large batches of clinical samples.
References
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. opentrons.com [opentrons.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Quantitative Analysis of Sarcosine in Human Plasma Using an Isotope Dilution LC-MS/MS Method with Sarcosine-d3
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of sarcosine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Sarcosine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] The method involves a straightforward protein precipitation step for sample preparation and utilizes a chromatographic separation that resolves sarcosine from its isomers, α-alanine and β-alanine, which is crucial for accurate quantification.[2][3][4] This robust and reproducible assay is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Sarcosine (N-methylglycine) is an N-methyl derivative of the amino acid glycine and plays a role in various metabolic pathways. Altered levels of sarcosine have been investigated as a potential biomarker in different physiological and pathological conditions. Accurate and reliable quantification of sarcosine in biological matrices is therefore of significant interest to researchers.
A major analytical challenge in sarcosine measurement is its separation from isomeric compounds, particularly α-alanine and β-alanine, which can interfere with quantification if not chromatographically resolved.[2][3] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative bioanalysis. It provides high specificity and sensitivity and effectively compensates for variations during the analytical process.[5] This application note provides a comprehensive protocol for the quantitative analysis of sarcosine in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Sarcosine (≥98% purity)
-
This compound (methyl-d3, 99 atom % D)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Sarcosine Stock: Accurately weigh and dissolve an appropriate amount of sarcosine in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.
-
This compound (Internal Standard) Stock: Accurately weigh and dissolve an appropriate amount of this compound in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.
Working Solutions
-
Sarcosine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sarcosine stock solution with a 50:50 (v/v) methanol/water mixture to create solutions for calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of sarcosine working standard solutions into blank human plasma. A typical calibration curve might range from 5 to 5000 ng/mL. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the respective sample (blank plasma, calibration standard, QC, or study sample) to the appropriately labeled tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix thoroughly for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenyl-Hexyl column or equivalent (for isomer separation) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A representative gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sarcosine | 90.1 | 44.1 | 15 |
| This compound | 93.1 | 47.1 | 15 |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy according to established guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a coefficient of determination (R²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL.[2]
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results demonstrated excellent reproducibility and accuracy.
Intra-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 15 | < 8% | 95 - 105% |
| Medium | 150 | < 5% | 97 - 103% |
| High | 1500 | < 5% | 98 - 102% |
Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 15 | < 10% | 94 - 106% |
| Medium | 150 | < 7% | 96 - 104% |
| High | 1500 | < 6% | 97 - 103% |
Visualization of Workflow and Principles
Caption: Experimental workflow for sarcosine quantification.
Caption: Logic of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of sarcosine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required for bioanalytical studies. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and pharmaceutical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial enzymatic elimination and quantification of sarcosine from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Sarcosine-d3 for Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for the discovery of novel biomarkers and the elucidation of metabolic pathways. The use of stable isotope-labeled internal standards is a widely accepted strategy to control for variations during sample preparation and analysis. Sarcosine-d3, a deuterated analog of the endogenous metabolite sarcosine (N-methylglycine), serves as an ideal internal standard for mass spectrometry-based metabolomics studies, particularly those involving complex biological matrices such as plasma, serum, and cell extracts. Its utility is especially noted in research areas such as prostate cancer, where sarcosine has been investigated as a potential biomarker.
This document provides detailed protocols for the use of this compound as an internal standard in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based metabolomics workflows.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability. While specific performance metrics can vary between laboratories and instrumentation, the following table summarizes expected quantitative performance characteristics based on established metabolomics principles and available data for similar internal standards.
| Parameter | Expected Performance | Notes |
| Linearity (r²) | > 0.99 | For calibration curves of endogenous sarcosine and other target analytes. |
| Precision (%RSD) | < 15% | For repeated measurements of this compound and target analytes in quality control (QC) samples. |
| Recovery | 85-115% | Recovery of this compound should be consistent across different samples. |
| Matrix Effect | Monitored and Corrected | The peak area of this compound is used to normalize the corresponding endogenous analyte, mitigating the effects of ion suppression or enhancement. |
| Limit of Quantification (LOQ) | Analyte Dependent | The use of this compound helps to achieve low limits of quantification for endogenous sarcosine. |
Experimental Protocols
I. Preparation of this compound Internal Standard Solutions
This protocol describes the preparation of stock and working solutions of this compound.
Materials:
-
This compound (powder)
-
LC-MS grade methanol
-
LC-MS grade water
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
-
-
Working Solution Preparation (e.g., 10 µg/mL for LC-MS or 1 µg/mL for GC-MS):
-
For LC-MS: Dilute the 1 mg/mL stock solution 1:100 with the chosen extraction solvent (e.g., 80:20 methanol:water) to obtain a 10 µg/mL working solution. For example, add 10 µL of the stock solution to 990 µL of extraction solvent.
-
For GC-MS: Dilute the 1 mg/mL stock solution 1:1000 with the chosen solvent (e.g., methanol) to obtain a 1 µg/mL working solution. For example, perform a serial dilution.
-
Prepare the working solution fresh on the day of the experiment.
-
II. Protocol for LC-MS based Metabolomics of Plasma/Serum
This protocol details the extraction of metabolites from plasma or serum for untargeted or targeted metabolomics using this compound as an internal standard.
Materials:
-
Plasma or serum samples
-
This compound working solution (10 µg/mL in 80:20 methanol:water, pre-chilled to -20°C)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >13,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation and Metabolite Extraction:
-
Pipette 50 µL of plasma/serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold this compound working solution (10 µg/mL in 80:20 methanol:water) to the sample. This results in a 4:1 solvent-to-sample ratio.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (approximately 240 µL) to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying:
-
Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of a suitable solvent for your LC method (e.g., 50:50 methanol:water). This results in a final concentration of the internal standard of approximately 100 µM, a concentration cited for other deuterated internal standards in untargeted plasma metabolomics.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Transfer:
-
Transfer the final supernatant to an LC-MS vial with an insert for analysis.
-
III. Protocol for GC-MS based Metabolomics of Cell Culture Extracts
This protocol outlines the quenching, extraction, and derivatization of metabolites from adherent cell cultures for GC-MS analysis, incorporating this compound.
Materials:
-
Adherent cells in culture plates
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol in water containing this compound at a final concentration of 25 µM, pre-chilled to -80°C.
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Cell Quenching:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the plate to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add 1 mL of the cold extraction solvent (80% methanol with 25 µM this compound) per 10 cm culture dish.
-
Use a cell scraper to scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Centrifugation:
-
Vortex the cell lysate for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection and Drying:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant to completeness using a nitrogen evaporator or vacuum concentrator.
-
-
Derivatization:
-
Step 1: Methoxyimation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 30°C for 90 minutes.
-
Step 2: Silylation: Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 70°C for 60 minutes.
-
-
Sample Transfer:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
-
Visualizations
Caption: LC-MS metabolomics workflow for plasma/serum samples.
Caption: GC-MS metabolomics workflow for adherent cell cultures.
References
Quantitative Analysis of Sarcosine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Sarcosine-d3 as an Internal Standard
Application Note
Introduction
Sarcosine, a naturally occurring amino acid, has garnered significant interest as a potential biomarker in various physiological and pathological processes, including the progression of prostate cancer and its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Accurate and robust quantification of sarcosine in complex biological matrices such as plasma, urine, and tissue is crucial for advancing research and clinical applications. This application note describes a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and specific quantification of sarcosine, employing its stable isotope-labeled counterpart, Sarcosine-d3, as an internal standard to ensure high accuracy and precision.
The methodology involves a straightforward sample preparation procedure followed by chemical derivatization to enhance the volatility and thermal stability of sarcosine for GC analysis. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both sarcosine and the this compound internal standard, thereby minimizing matrix interference.
Experimental Protocols
Materials and Reagents
-
Sarcosine (≥98% purity)
-
This compound (N-Methyl-d3-glycine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (for plasma and tissue extracts)
Preparation of Standard Solutions and Internal Standard
2.1. Sarcosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sarcosine and dissolve it in 10 mL of deionized water to obtain a 1 mg/mL stock solution.
2.2. Sarcosine Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.3. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2.4. This compound Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be added to all samples, calibrators, and quality control samples.
Sample Preparation
3.1. Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 100 µL of the supernatant and add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Proceed to the derivatization step.
3.2. Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 300 µL of ice-cold methanol to precipitate proteins.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is ready for derivatization.
3.3. Tissue Homogenates:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold methanol/water (80:20, v/v) and homogenize using a bead beater or sonicator.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is ready for derivatization.
Derivatization (Silylation)
-
To the dried residue from plasma/tissue samples or the 100 µL urine sample with internal standard, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vials tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes.
-
Cool the vials to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
GC-MS/MS Analysis
The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer.
5.1. Gas Chromatography (GC) Conditions:
-
Column: Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 260°C.[1]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
5.2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sarcosine (TMS derivative): Precursor ion m/z 116 → Product ion m/z 73.[1]
-
This compound (TMS derivative): Precursor ion m/z 119 → Product ion m/z 76 (projected).
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the GC-MS method for the quantification of sarcosine using this compound as an internal standard.
Table 1: Calibration Curve for Sarcosine Quantification
| Concentration (µg/mL) | Peak Area Ratio (Sarcosine/Sarcosine-d3) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.180 |
| 25.0 | 2.950 |
| 50.0 | 5.890 |
| 100.0 | 11.750 |
| Linearity (R²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | >0.995[2] |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[2] |
Table 3: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD %) |
| Low | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |
| Medium | 10.0 | 10.3 ± 0.41 | 103.0 | 4.0 |
| High | 80.0 | 82.4 ± 3.30 | 103.0 | 4.0 |
Note: The data presented in the tables are representative and may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Sarcosine Metabolic Pathway
The following diagram illustrates the key enzymatic reactions involved in the synthesis and degradation of sarcosine.
Caption: Sarcosine metabolism highlighting its synthesis from glycine via GNMT and its degradation back to glycine by SARDH.
Experimental Workflow for Sarcosine Quantification
This diagram outlines the major steps in the analytical procedure for quantifying sarcosine in biological samples.
Caption: The experimental workflow for the GC-MS/MS analysis of sarcosine.
Sarcosine's Role as an NMDA Receptor Co-agonist
The following diagram illustrates the signaling pathway involving sarcosine at the NMDA receptor.
Caption: Sarcosine enhances NMDA receptor activity by acting as a co-agonist at the glycine binding site and inhibiting glycine reuptake.[2]
References
Application Notes and Protocols for Sarcosine-d3 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, has garnered significant attention as a potential biomarker in various pathological conditions, most notably in the progression of prostate cancer.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful platform for the quantitative analysis of metabolites in complex biological matrices.[3] Sarcosine-d3, a deuterated isotopologue of sarcosine, serves as an ideal internal standard for quantitative NMR (qNMR) studies due to its chemical similarity to the analyte and a distinct NMR signal that does not overlap with other metabolites.[4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in NMR-based metabolomics.
Applications of this compound in NMR Spectroscopy
This compound is primarily utilized as an internal standard for the accurate quantification of sarcosine and other metabolites in various biological samples. Its applications span several key research areas:
-
Metabolic Profiling and Biomarker Discovery: In metabolomics studies, this compound enables the precise measurement of sarcosine levels in biofluids such as urine, blood serum, and plasma, as well as in tissue extracts.[2][3] This is crucial for identifying metabolic signatures associated with diseases like prostate cancer, where elevated sarcosine levels have been observed.[1][2]
-
Drug Development and Pharmacokinetic Studies: The stability and non-exchangeable deuterium atoms of this compound make it a reliable tracer for monitoring the metabolic fate of sarcosine-related therapeutic agents.[4]
-
Clinical Diagnostics Research: Quantitative NMR assays using this compound as an internal standard can be developed for potential diagnostic applications, offering a non-invasive method for disease monitoring.[5]
-
Reaction Monitoring: In chemical and enzymatic reactions involving sarcosine, this compound can be used to accurately determine reaction kinetics and product yields.
Quantitative Data
The concentration of sarcosine can vary significantly depending on the biological matrix and the health status of the individual. The use of this compound as an internal standard allows for the accurate determination of these concentrations.
| Biological Matrix | Typical Sarcosine Concentration (Normal) | Concentration in Prostate Cancer |
| Blood Serum/Plasma | 1.4 ± 0.6 µM[6] | Elevated levels observed[7] |
| Urine | ~20.0 nmol/L[8] | Modest but significant elevation[2] |
| Prostate Tissue | Lower levels in benign tissue | Significantly elevated in metastatic tissue[2] |
Signaling Pathway of Sarcosine Metabolism
Sarcosine metabolism is intricately linked to one-carbon metabolism and is primarily regulated by three key enzymes: Glycine N-methyltransferase (GNMT), Sarcosine dehydrogenase (SARDH), and Pipecolic acid oxidase (PIPOX). In the context of prostate cancer, the expression of these enzymes is often dysregulated, leading to an accumulation of sarcosine.[2]
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) of Sarcosine in Human Urine
This protocol describes the use of this compound as an internal standard for the quantification of sarcosine in human urine samples.
1. Materials and Reagents:
-
This compound (isotopic purity ≥ 98%)
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Urine samples
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 12,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 1 mM).
-
In a clean microcentrifuge tube, mix 400 µL of the urine supernatant with 200 µL of a D₂O-based buffer containing a known concentration of this compound (e.g., final concentration of 100 µM). The buffer helps to maintain a constant pH.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher NMR spectrometer.
-
Pulse Sequence: A 1D ¹H NMR experiment with water suppression, such as a NOESY presaturation sequence (e.g., noesygppr1d).
-
Key Parameters:
-
Temperature: 298 K (25°C)
-
Number of Scans (NS): 64-128 (depending on sample concentration)
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing signal of interest (typically 5-7 seconds for accurate quantification).
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
4. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic singlet peak of sarcosine (around 2.74 ppm) and the singlet peak of this compound (at a slightly shifted position, e.g., 2.73 ppm, due to the isotope effect).
-
Calculate the concentration of sarcosine using the following formula:
Concentration of Sarcosine = (Integral of Sarcosine / Number of Protons of Sarcosine) * (Number of Protons of this compound / Integral of this compound) * Concentration of this compound
Note: The number of protons for the singlet of both sarcosine and this compound is 3.
Experimental Workflow
The following diagram illustrates a typical workflow for an NMR-based metabolomics study utilizing this compound as an internal standard.
Conclusion
This compound is an indispensable tool for accurate and reproducible quantification of sarcosine in NMR-based metabolomics. The protocols and workflows outlined in these application notes provide a robust framework for researchers in various fields, from basic science to clinical applications. The precise data obtained using this compound as an internal standard will continue to be vital in elucidating the role of sarcosine in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Young Adult with Sarcosinemia. No Benefit from Long Duration Treatment with Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Sarcosine in Biological Matrices using Isotope Dilution Mass Spectrometry with Sarcosine-d3
Abstract
Sarcosine (N-methylglycine) has emerged as a potential biomarker for the progression of certain cancers, notably prostate cancer.[1][2] Accurate and precise quantification of sarcosine in complex biological matrices such as urine and serum is crucial for clinical research and diagnostic development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This application note describes a robust and sensitive method for the quantification of sarcosine in human urine and serum using Sarcosine-d3 as an internal standard, coupled with either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Sarcosine is an N-methyl derivative of the amino acid glycine and is an intermediate in choline metabolism.[3] Elevated levels of sarcosine have been associated with prostate cancer progression, making it a metabolite of significant interest in oncology research.[1][2] The accurate measurement of sarcosine is challenging due to the presence of isobaric isomers, such as alanine, which can interfere with quantification.[4] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like this compound, overcomes this challenge by providing a reliable method for precise quantification.[5] this compound is an ideal internal standard as it co-elutes with endogenous sarcosine and compensates for variations in sample preparation and instrument response.[5]
This document provides detailed protocols for the analysis of sarcosine in biological samples using both LC-MS/MS and GC-MS with this compound as the internal standard.
Sarcosine Metabolism in Prostate Cancer
In the context of prostate cancer, the metabolism of sarcosine is dysregulated. The synthesis of sarcosine from glycine is catalyzed by the enzyme Glycine-N-methyltransferase (GNMT).[3] Conversely, the degradation of sarcosine back to glycine is primarily carried out by Sarcosine Dehydrogenase (SARDH) and Pipecolic Acid Oxidase (PIPOX).[2][3] In prostate cancer, an upregulation of GNMT and a downregulation of SARDH and PIPOX have been observed, leading to an accumulation of sarcosine.[2][3] This metabolic shift is believed to contribute to the invasive and aggressive phenotype of cancer cells.
References
- 1. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Derivatization of Sarcosine-d3 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Sarcosine-d3 for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary procedures, from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
Sarcosine, a potential biomarker for various diseases, and its deuterated internal standard, this compound, require derivatization prior to GC-MS analysis to increase their volatility and improve chromatographic separation.[1] Silylation is a common and effective derivatization technique for amino acids, rendering them amenable to GC-MS analysis.[2] This protocol focuses on the widely used silylating agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). An alternative derivatization method using 1,3-dipolar cycloaddition is also discussed, which can be particularly useful for resolving sarcosine from its isomer, L-alanine.[3]
Experimental Protocols
Silylation using BSTFA + 1% TMCS
This is the most common method for the derivatization of sarcosine and its deuterated analog.
Materials:
-
This compound standard
-
BSTFA + 1% TMCS
-
Acetonitrile (anhydrous)
-
Pyridine (optional, as a catalyst)[3]
-
Nitrogen gas for drying
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Sample Preparation:
-
Derivatization Reaction:
-
Sample Dilution and Injection:
-
After cooling to room temperature, the derivatized sample is diluted with 100 µL of anhydrous acetonitrile.[2]
-
The sample is then transferred to a GC vial insert for analysis.
-
Inject 1 µL of the final solution into the GC-MS system.
-
Alternative Derivatization: 1,3-Dipolar Cycloaddition
This method offers high selectivity for sarcosine, which can be advantageous when analyzing samples containing the isobaric compound L-alanine.[3]
Materials:
-
This compound standard
-
n-butyl acrylate
-
Paraformaldehyde
-
Toluene
-
Internal standard (e.g., BHA - not specified in the initial request but good practice)
-
Nitrogen gas for drying
-
Ampoule vials
-
Oven
Protocol:
-
Sample Preparation:
-
A known amount of this compound is placed in an ampoule vial and evaporated to dryness under a gentle stream of nitrogen at 50°C.[3]
-
-
Derivatization Reaction:
-
A mixture of n-butyl acrylate and paraformaldehyde in toluene is added to the dried sample.[3]
-
The ampoule is sealed and heated in an oven to facilitate the 1,3-dipolar cycloaddition reaction.[3] Optimal reaction conditions (reagent amounts, temperature, and time) should be determined empirically.[3]
-
-
Sample Preparation for Injection:
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of silylated this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C for 2 min, then ramp to 280°C at 15°C/min, hold for 3 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Ion Source Temperature | 230°C[2] |
| Acquisition Mode | Full Scan (m/z 50-500), Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |
Quantitative Data and Performance
The silylation method with BSTFA + 1% TMCS has been validated for the analysis of sarcosine, and similar performance is expected for this compound.
| Parameter | Typical Value for Sarcosine |
| Linearity Range | 0.01 - 50 µg/mL (R² > 0.99)[2] |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Accuracy (Recovery) | 88 - 110%[2] |
| Precision (RSD) | < 10%[2] |
| Stability of Derivative | > 80% stable for up to 2 hours after derivatization[2] |
Mass Spectrometry Data for Silylated this compound
For quantitative analysis using SIM or MRM, specific ions for the di-TMS derivative of this compound must be selected. Based on the fragmentation of unlabeled di-TMS sarcosine, the following mass-to-charge ratios (m/z) are expected for the deuterated analog. The N-methyl-d3 group results in a +3 Da shift for fragments containing this group.
Expected Mass Fragmentation for di-TMS this compound:
-
Molecular Ion (M+): 236 (unlabeled is 233)
-
Key Fragments:
-
m/z 119: This is a key diagnostic ion, corresponding to the loss of a trimethylsilyl group from the molecular ion. The equivalent fragment for unlabeled sarcosine is m/z 116.[2]
-
m/z 73: This is a characteristic ion for the trimethylsilyl (TMS) group, Si(CH₃)₃⁺. This fragment is not expected to be shifted.
-
Recommended MRM Transition for this compound:
-
Precursor Ion (Q1): 119
-
Product Ion (Q3): 73
Diagrams
Caption: Experimental workflow for the silylation of this compound.
Caption: Silylation reaction of this compound with BSTFA.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Application Notes and Protocols for the Quantification of Sarcosine in Biological Matrices using Sarcosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative that has garnered significant interest as a potential biomarker in various physiological and pathological processes, including prostate cancer. Accurate and precise quantification of sarcosine in complex biological matrices such as plasma, serum, and urine is crucial for clinical research and diagnostic development. This document provides detailed application notes and protocols for the quantification of sarcosine using a stable isotope-labeled internal standard, Sarcosine-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and reproducibility.
Biological Significance of Sarcosine
Sarcosine is an intermediate in the metabolism of choline and is formed from S-adenosylmethionine (SAM) and glycine. It is further metabolized to glycine by the enzyme sarcosine dehydrogenase. Altered levels of sarcosine have been implicated in the progression of prostate cancer, making it a focal point of metabolomic studies in oncology.
Caption: Metabolic pathway of sarcosine.
Experimental Protocols
This section details the materials and methods for the quantification of sarcosine in human plasma and urine.
Materials and Reagents
-
Sarcosine (≥98% purity)
-
This compound (N-methyl-d3-glycine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Human urine
Preparation of Stock and Working Solutions
-
Sarcosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sarcosine in 10 mL of ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.
-
Working Solutions: Prepare a series of sarcosine working solutions for the calibration curve by serially diluting the stock solution with ultrapure water. A typical concentration range for the calibration curve in urine is 1-200 µM[1]. For plasma, a range of 5-500 ng/mL is appropriate.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing plasma and serum samples for LC-MS/MS analysis.
Caption: Experimental workflow for sample preparation.
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins. A 3:1 ratio of acetonitrile to plasma is generally recommended[2].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 900 µL of ultrapure water to dilute the sample.
-
Vortex to mix thoroughly.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Due to the polar nature of sarcosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for better retention and separation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient can be optimized. A typical starting condition is 95% B, holding for 1 minute, then ramping down to 50% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Sarcosine: 90.1 → 44.1; this compound: 93.1 → 47.1 (These are common transitions and may require optimization on the specific instrument) |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 15-30 eV. |
Data Presentation: Quantitative Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for sarcosine quantification. The data presented here are compiled from representative studies and should be verified for each specific application[4][5].
Table 1: Calibration Curve and Sensitivity
| Parameter | Urine Assay | Plasma/Serum Assay |
| Linearity Range | 1 - 200 µM[1] | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.61 mmol L⁻¹ (enzymatic assay)[6] | 5 ng/mL[4] |
| Limit of Detection (LOD) | 0.21 mmol L⁻¹ (enzymatic assay)[6] | ~1 ng/mL |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Sarcosine | Low QC | Within ±15% | < 15% | < 15% |
| Medium QC | Within ±15% | < 15% | < 15% | |
| High QC | Within ±15% | < 15% | < 15% |
Note: QC (Quality Control) samples are prepared at low, medium, and high concentrations within the calibration range.
Conclusion
The protocol described provides a robust and reliable method for the quantification of sarcosine in biological matrices using this compound as an internal standard. The combination of a straightforward protein precipitation sample preparation with a sensitive and selective HILIC-LC-MS/MS analysis allows for high-throughput and accurate determination of sarcosine levels. This methodology is well-suited for clinical research applications and can be a valuable tool in studies investigating the role of sarcosine as a biomarker. It is essential to perform a full method validation according to regulatory guidelines to ensure the reliability of the data for any specific application.
References
- 1. Research Portal [scholars.csus.edu]
- 2. agilent.com [agilent.com]
- 3. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards low-cost bioanalytical tools for sarcosine assays for cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Sarcosine-d3 in Plasma
Welcome to the technical support center for the quantitative analysis of sarcosine in plasma using Sarcosine-d3 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to plasma matrix effects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for sarcosine quantification in plasma?
A1: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Because it is chemically and physically almost identical to the analyte (sarcosine), it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior enable it to effectively compensate for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the quantification of sarcosine.
Q2: What are matrix effects and how do they impact the analysis of sarcosine in plasma?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix, in this case, human plasma. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results. Endogenous components of plasma, such as phospholipids, salts, and other small molecules, are common causes of matrix effects.
Q3: What are the primary challenges in accurately quantifying sarcosine in plasma?
A3: One of the main challenges is the presence of isobaric isomers, α-alanine and β-alanine, which have the same mass-to-charge ratio (m/z) as sarcosine. If not chromatographically separated, these isomers can interfere with the measurement of sarcosine, leading to overestimation.[1] Therefore, a robust chromatographic method that can resolve these compounds is essential for accurate quantification.
Q4: Can this compound perfectly compensate for all matrix effects?
A4: While this compound is highly effective, it may not always perfectly compensate for matrix effects. Discrepancies can arise if the analyte and the internal standard do not co-elute perfectly or if they experience different degrees of ion suppression in specific regions of the chromatogram.[1] Additionally, issues with the internal standard itself, such as isotopic instability or impurities, can lead to inaccurate results.
Q5: What are the key considerations for the stability of this compound during sample preparation and analysis?
A5: Deuterium labels, particularly on or near heteroatoms or carbonyl groups, can sometimes be susceptible to hydrogen-deuterium (H-D) exchange with protons from the solvent or matrix.[2][3] This "back-exchange" can alter the isotopic distribution of the internal standard and affect quantification. It is crucial to evaluate the stability of this compound under the specific pH, temperature, and solvent conditions of your sample preparation and chromatographic method.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of sarcosine in plasma using this compound.
Issue 1: High Variability in QC Samples and Inaccurate Results
-
Possible Cause 1: Inadequate Compensation for Matrix Effects.
-
Troubleshooting Steps:
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation is critical for minimizing matrix effects. Compare protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) to determine which method provides the cleanest extract and the most consistent results for your specific application.
-
Optimize Chromatography: Ensure baseline separation of sarcosine from its isomers and from regions of significant ion suppression. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC) may be necessary.[4]
-
Post-Extraction Addition Experiment: To quantify the extent of ion suppression or enhancement, compare the response of sarcosine spiked into a blank plasma extract with the response in a neat solution.
-
-
-
Possible Cause 2: Internal Standard Issues.
-
Troubleshooting Steps:
-
Verify this compound Purity: Inject a high concentration solution of this compound alone to check for the presence of unlabeled sarcosine. Impurities can lead to an overestimation of the analyte, especially at low concentrations.[5]
-
Check for Isotopic Exchange: Incubate this compound in the sample matrix and mobile phase under your experimental conditions for an extended period. Analyze the samples to see if there is a decrease in the this compound signal and a corresponding increase in the sarcosine signal.[3][6]
-
Ensure Proper Concentration: An excessively high concentration of the internal standard can cause ion suppression of the analyte.
-
-
Issue 2: Poor Peak Shape for Sarcosine and/or this compound
-
Possible Cause: Suboptimal Sample Preparation or Chromatography.
-
Troubleshooting Steps:
-
Sample Diluent Compatibility: Ensure the final sample diluent is compatible with the initial mobile phase to prevent peak distortion.
-
Column Contamination: Plasma extracts can be complex and may lead to column fouling over time. Implement a robust column washing procedure or use a guard column.
-
Derivatization (Optional): If poor retention and peak shape persist on reversed-phase columns, consider derivatization to improve the chromatographic properties of sarcosine.[7][8]
-
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize validation parameters for sarcosine analysis from various studies. Note that the results are not from a single comparative study and may have been obtained under different experimental conditions.
Table 1: Method Validation Parameters for Sarcosine Analysis in Plasma/Serum
| Parameter | Method | Reported Value | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | 5 ng/mL | [1] |
| On-line SPE-LC-MS/MS | 3.0 ng/mL | [9] | |
| Linearity (Concentration Range) | On-line SPE-LC-MS/MS | 3.0 - 10,000 ng/mL (r² > 0.99) | [9] |
| Recovery | On-line SPE-LC-MS/MS | 87% | [9] |
| Intra-day Precision (%CV) | LC-MS/MS | < 3% | [1] |
| On-line SPE-LC-MS/MS | 4.0 - 7.1% | [9] | |
| Inter-day Precision (%CV) | LC-MS/MS | < 3% | [1] |
| On-line SPE-LC-MS/MS | 2.9 - 4.7% | [9] |
Table 2: General Comparison of Sample Preparation Techniques for Plasma
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May result in significant matrix effects due to insufficient removal of phospholipids. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts than PPT, reducing matrix effects. Can be automated. | More time-consuming and expensive than PPT. Requires method development to optimize sorbent and solvents.[10] |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can be labor-intensive and difficult to automate. May have lower analyte recovery. |
Experimental Protocols
The following are example protocols for sample preparation. Note: These are general procedures and must be optimized and validated for your specific application and instrumentation.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol/water) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard (this compound) solution.
-
Vortex mix the sample.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step adjusts the pH to ensure sarcosine is positively charged.
-
-
SPE Procedure:
-
Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other organic-soluble interferences.
-
Elute: Elute sarcosine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Visualizations
Caption: Experimental workflow for sarcosine analysis in plasma.
Caption: Troubleshooting logic for sarcosine analysis.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. mtc-usa.com [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-line determination of sarcosine in biological fluids utilizing dummy molecularly imprinted polymers in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sarcosine-d3 Stability in Long-Term Storage
Welcome to the Technical Support Center for Sarcosine-d3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the long-term storage and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
Different suppliers may provide varying storage recommendations. For optimal stability, it is recommended to store neat this compound at -20°C . Some suppliers also indicate that storage at room temperature, away from light and moisture, is acceptable for short periods. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How stable is this compound in stock solutions?
The stability of this compound in stock solutions is dependent on the solvent and storage temperature. For aqueous stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month [1]. It is advisable to prepare fresh working solutions from the stock solution regularly to minimize potential degradation.
Q3: What is the expected long-term stability of this compound in biological matrices like plasma and urine?
While specific long-term stability data for this compound in plasma and urine is not extensively published, studies on the stability of amino acids in these matrices provide valuable insights. Generally, storing plasma and urine samples at -80°C is recommended to ensure the stability of amino acids over several years[2][3][4]. At -20°C, some amino acids in urine have been found to be stable for up to 24 hours, but degradation of certain amino acids was observed with prolonged storage at room temperature[5][6]. Therefore, for long-term studies, -80°C is the preferred storage temperature for plasma and urine samples containing this compound.
Q4: How do freeze-thaw cycles affect the stability of this compound in plasma and urine?
Repeated freeze-thaw cycles can impact the stability of metabolites in biological samples. While some studies on urine metabolites showed stability for up to two freeze-thaw cycles, significant changes were observed after three cycles for some compounds[5]. Another study on urine biomarkers indicated that many were stable for up to three freeze-thaw cycles[7]. To minimize potential degradation, it is best practice to aliquot samples into single-use vials to avoid repeated freezing and thawing.
Q5: What are the potential degradation pathways for this compound?
The primary concern for the stability of this compound is not typically chemical degradation of the sarcosine backbone but rather hydrogen-deuterium (H/D) exchange , also known as isotopic back-exchange. This process involves the replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur if the deuterium labels are on exchangeable positions like N-H or O-H groups. For this compound (methyl-d3), the deuterium atoms are on a methyl group, which is generally considered a non-labile position. However, extreme pH conditions or high temperatures in the analytical instrument's ion source could potentially promote H/D exchange.
Data Presentation: Stability of Amino Acids in Biological Matrices
The following tables summarize findings from studies on the stability of amino acids in human plasma and urine under various storage conditions. This data can serve as a general guide for handling samples containing this compound.
Table 1: Long-Term Storage Stability of Amino Acids in Human Plasma at -80°C
| Duration of Storage | Observation | Reference |
| Up to 5 years | Most amino acids showed increased concentration levels (mean: +15.4%). | [2] |
| Up to 7 years | The human plasma metabolome, including amino acids, was found to be adequately stable. | [3][4] |
Table 2: Short-Term Storage and Freeze-Thaw Stability of Amino Acids in Human Urine
| Storage Condition | Duration | Observation | Reference |
| -20°C | 24 hours | Metabolites, including amino acids, were stable. | [5] |
| 4°C | 24 hours | Metabolites, including amino acids, were stable. | [5] |
| Room Temperature (~20°C) | > 8 hours | Concentrations of several amino acids significantly decreased. | [5][6] |
| Freeze-Thaw Cycles | 1-2 cycles | No significant changes in most metabolite concentrations. | [5] |
| Freeze-Thaw Cycles | 3 cycles | Significantly increased concentrations of some metabolites were observed. | [5] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines a general procedure for evaluating the long-term and freeze-thaw stability of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal standard (e.g., a structural analog of sarcosine or a different deuterated amino acid)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare working solutions by diluting the stock solution to appropriate concentrations for spiking into plasma.
3. Sample Preparation for Stability Assessment:
-
Spike a pool of control human plasma with a known concentration of this compound (e.g., at low and high quality control levels).
-
Aliquot the spiked plasma into polypropylene tubes for each stability condition to be tested.
4. Long-Term Stability Assessment:
-
Store aliquots of the spiked plasma at -20°C and -80°C.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
At each time point, thaw the required number of aliquots, process them, and analyze by LC-MS/MS alongside freshly prepared calibration standards and quality control samples.
5. Freeze-Thaw Stability Assessment:
-
Subject aliquots of the spiked plasma to multiple freeze-thaw cycles. A typical cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analyze the samples after 1, 2, 3, and 5 freeze-thaw cycles.
-
Process and analyze the samples alongside freshly prepared calibration standards and quality control samples.
6. Sample Processing (Protein Precipitation):
-
To a 100 µL aliquot of thawed plasma sample, add 300 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
7. LC-MS/MS Analysis:
-
Chromatography: Use a suitable HILIC or reversed-phase column for separation.
-
Mobile Phase: A typical mobile phase for HILIC could be a gradient of ACN and water with an acidic modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
8. Data Analysis:
-
Calculate the concentration of this compound in the stability samples against the calibration curve.
-
The stability is assessed by comparing the mean concentration of the stored samples to the mean concentration of the baseline (time zero) samples. The concentration should be within ±15% of the nominal concentration.
Troubleshooting Guides
Issue 1: Decreasing Signal Intensity of this compound Over Time
Possible Cause:
-
Degradation: Although this compound is generally stable, prolonged storage under suboptimal conditions (e.g., room temperature, exposure to light) could lead to degradation.
-
Adsorption: The analyte may be adsorbing to the surface of the storage container.
-
Isotopic Back-Exchange (H/D Exchange): While less likely for the methyl-d3 label, it's a possibility under harsh conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that samples have been consistently stored at the recommended temperature (-80°C for long-term storage) and protected from light.
-
Check for Adsorption: Use low-binding polypropylene tubes for storage and sample processing.
-
Evaluate H/D Exchange:
-
Analyze a stored sample using full-scan mass spectrometry to look for an increase in the signal of the unlabeled sarcosine (M+0) and a decrease in the this compound (M+3) signal.
-
Prepare fresh stock and working solutions and re-analyze to rule out degradation of the standard solutions.
-
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Cause:
-
Inconsistent Freeze-Thaw Cycles: Multiple and inconsistent freeze-thaw cycles can affect sample integrity.
-
Matrix Effects: Variations in the plasma or urine matrix between samples can lead to ion suppression or enhancement.
-
Improper Sample Processing: Incomplete protein precipitation or inconsistent extraction can lead to variability.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples undergo the same number of freeze-thaw cycles. Use aliquots for single use whenever possible.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your matrix.
-
Optimize Sample Preparation: Ensure thorough vortexing after adding the precipitation solvent and complete centrifugation to remove all protein.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing ion suppression of Sarcosine-d3 signal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ion suppression of the Sarcosine-d3 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my this compound signal?
A1: Ion suppression is a type of matrix effect where the signal of your analyte of interest (this compound) is reduced.[1][2] This occurs when other molecules from your sample (the matrix) co-elute with this compound and compete with it during the ionization process in the mass spectrometer's ion source.[1][2][3] This competition reduces the number of this compound ions that reach the detector, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility in your assay.[2][4] Even highly selective MS/MS methods are susceptible because the interference happens before mass analysis.[5]
Q2: How does a deuterated internal standard like this compound help if it's also suppressed?
A2: A stable isotope-labeled (SIL) internal standard like this compound is chemically and physically almost identical to the non-labeled analyte (sarcosine).[4][5] This means it should behave similarly during sample preparation, chromatography, and ionization.[4] The core idea is that any ion suppression affecting the native sarcosine will affect this compound to a similar degree.[4] By calculating the ratio of the analyte signal to the internal standard signal, these effects can be compensated for, leading to more accurate and precise quantification.[4][5] However, for this to work, the analyte and internal standard must co-elute.[5]
Q3: Can the this compound internal standard itself cause ion suppression?
A3: Yes. If the concentration of this compound is too high, it can compete with the native analyte for ionization, leading to suppression of the analyte signal.[4][6] It is critical to optimize the concentration of the internal standard to ensure it provides a stable and consistent signal without saturating the detector or causing suppression itself.[4]
Q4: What are the most common sources of ion suppression in biological samples?
A4: Common sources of ion suppression in biological matrices like plasma, urine, or tissue extracts include:
-
Endogenous Components: Phospholipids, proteins, peptides, salts, and other small molecules naturally present in the sample.[1][3][7]
-
Exogenous Substances: Contaminants introduced during sample preparation, such as polymers from plastic tubes, detergents (e.g., Triton X-100, SDS), or mobile phase additives.[2][5][8]
-
Dosing Vehicles and Co-medications: Components from drug formulations or other medications present in the sample.[7]
Troubleshooting Guide
Below are common issues and step-by-step guides to resolve them.
Issue 1: Low and Inconsistent this compound Signal
A weak or variable signal for your internal standard can compromise the entire assay.
Initial Checks:
-
Confirm Concentration: Double-check the preparation and concentration of your this compound spiking solution.
-
MS/MS Parameters: Ensure the mass spectrometer is tuned and optimized for the specific m/z transition of this compound.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3] This will show if a matrix component is co-eluting with and suppressing the this compound signal.[3]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5][9]
-
Protein Precipitation (PPT): A quick but often "dirtier" method. It removes proteins but leaves behind many other potentially interfering substances like phospholipids.[3][5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent, leaving many interferences behind.[1][2]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing a wide range of interferences.[1][2][3]
-
-
Optimize Chromatography: Enhance the separation between this compound and interfering peaks.[1]
-
Adjust Gradient: Use a shallower mobile phase gradient to increase the resolution between peaks.[4]
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.[4]
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, which can better separate analytes from matrix components.[10]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[2][4] However, be cautious as this will also lower the concentration of your analyte, potentially below the limit of detection.[4]
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for Sarcosine from Plasma
This protocol is a general methodology for cleaning plasma samples to reduce matrix effects. Optimization for your specific application is recommended.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma.
-
This compound internal standard spiking solution.
-
0.1% Formic Acid in Water (Wash Solution 1).
-
Methanol (Wash Solution 2).
-
5% Ammonium Hydroxide in Methanol (Elution Buffer).
-
Centrifuge, Evaporator.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% Formic Acid in Water.[11]
-
Wash the cartridge with 1 mL of Methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the degree of ion suppression. The table below summarizes the relative effectiveness of common techniques for removing interfering substances.
| Sample Preparation Method | Protein Removal | Phospholipid Removal | Salt Removal | Relative Cleanliness | Typical Matrix Effect |
| Protein Precipitation (PPT) | Good | Poor | Poor | Low | High |
| Liquid-Liquid Extraction (LLE) | Excellent | Good | Moderate | Medium | Medium |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Excellent | High | Low |
This table provides a generalized comparison. Actual performance may vary based on the specific protocol and matrix.
Visual Guides
Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components interfere with the ionization of this compound in the electrospray ion source.
Caption: Ion suppression mechanism in the ESI source.
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical sequence of steps to diagnose and mitigate ion suppression of the this compound signal.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucd.ie [ucd.ie]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Sarcosine-d3 from Isomers
Welcome to the technical support center for the chromatographic separation of Sarcosine-d3 and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers challenging?
The primary challenge in separating this compound from its isomers, such as deuterated α-alanine and β-alanine, lies in their similar physical and chemical properties. These compounds are often isobaric, meaning they have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Chromatographic separation is therefore crucial to differentiate and accurately quantify them. Standard reversed-phase HPLC methods often result in co-elution, where the isomers elute from the column at or near the same time as the solvent front.[3][4]
Q2: What are the common isomers that interfere with this compound analysis?
The most common interfering isomers are α-alanine and β-alanine.[2][5] These isomers are often present in biological matrices and can lead to inaccurate quantification of sarcosine if not properly separated.[1]
Q3: What is derivatization and is it necessary for this compound analysis?
Derivatization is a technique used to chemically modify an analyte to enhance its chromatographic properties, such as retention, selectivity, or detectability.[2] For sarcosine analysis, derivatization is often employed to improve separation from its isomers and to increase sensitivity, especially when dealing with low concentrations in biological samples.[1][6] While not always mandatory, it is a highly effective strategy to overcome co-elution issues, particularly in GC-MS and some LC-MS methods.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound.
Issue 1: Co-elution of this compound with Isomers
Symptom: A single, broad, or asymmetrical peak is observed where distinct peaks for this compound and its isomers are expected. Mass spectrometry analysis shows the presence of multiple isobaric compounds within the peak.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns in reversed-phase mode are often ineffective at separating these polar, isomeric compounds.[4]
-
Solution: Employ alternative column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds and has been shown to effectively separate sarcosine from β-alanine without derivatization.[4] Phenyl-hexyl or hexyl-phenyl columns can also provide the necessary selectivity.[6][7]
-
-
Suboptimal Mobile Phase Conditions: The mobile phase composition, including pH and organic modifier, plays a critical role in achieving separation.
-
Solution: Methodically optimize the mobile phase. For HILIC, vary the percentage of the aqueous component and the concentration of the buffer. For other column types, adjust the pH of the aqueous portion of the mobile phase; for example, a sodium acetate buffer at pH 3.8 has been used successfully with a hexyl-phenyl column.[6]
-
-
Lack of Derivatization: Without derivatization, the structural similarities between the isomers may be too great for the stationary phase to differentiate.
-
Solution: Introduce a derivatization step. This can alter the physicochemical properties of the isomers differently, leading to better separation. A novel 1,3-dipolar cycloaddition derivatization method has been shown to be specific to sarcosine, allowing for its resolution from l-alanine in GC-MS analysis.[1] Another approach involves derivatization with a fluorescent reagent like levofloxacin acyl chloride for HPLC with fluorescence detection.[6]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for this compound are asymmetrical, with either a gradual return to baseline after the peak maximum (tailing) or a gradual rise before the peak maximum (fronting).
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the column can cause undesirable interactions with the analyte.
-
Solution: Use an end-capped column or add a competing base to the mobile phase in low concentrations. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent to remove contaminants. If the column is old or has been used extensively, it may need to be replaced.
-
Issue 3: Low Sensitivity or Inability to Detect Low Concentrations of this compound
Symptom: The signal-to-noise ratio for the this compound peak is low, or the analyte is not detected in samples where it is expected to be present at low levels.
Possible Causes & Solutions:
-
Insufficient Ionization in Mass Spectrometer: The mobile phase composition may not be optimal for the ionization of this compound.
-
Solution: Optimize the mobile phase additives. For positive electrospray ionization (ESI+), the addition of a small amount of formic acid or acetic acid can enhance protonation and improve signal intensity.[7]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of the analyte.
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] Adjusting the chromatography to separate this compound from the majority of matrix components can also mitigate this effect.
-
-
Low Detector Response for Underivatized Analyte: The inherent response of the underivatized molecule may be low.
-
Solution: Use a derivatization agent that introduces a highly ionizable or fluorescent tag to the molecule, thereby significantly increasing the detector response.[6]
-
Experimental Protocols
Method 1: HILIC-MS for Separation of Sarcosine from Beta-Alanine (Without Derivatization)
This method is adapted from a procedure for the separation of underivatized sarcosine and its isomer, beta-alanine.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm[4]
-
Mobile Phase:
-
A: 50% Isopropyl Alcohol / 50% DI Water / 0.1% Acetic Acid[4]
-
B: Acetonitrile / 0.1% Acetic Acid
-
-
Gradient:
Time (minutes) %B 0 95 5 60 6 95 | 12 | 95 |
-
Flow Rate: 0.4 mL/minute
-
Temperature: 40°C
-
Detection: ESI – POS - Mass Spectrometer[4]
-
Injection Volume: 1 µL
Method 2: GC-MS for Sarcosine and Alanine Isomers (With Silylation Derivatization)
This protocol is based on a method for the simultaneous determination of sarcosine and its related metabolites.
-
Derivatization Agent: BSTFA + 1% TMCS[2]
-
Derivatization Procedure: The sample is dried and then heated with the derivatization agent. Optimal reaction times can vary for each compound (e.g., 1.5 hours at 100°C for sarcosine).[2]
-
Column: A non-polar column such as a DB-5ms is often used for the analysis of silylated derivatives.[2]
-
GC Program: A temperature gradient is employed to separate the derivatized analytes. For example, starting at a low temperature and ramping up to a higher temperature.
-
Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]
Quantitative Data Summary
| Method | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| GC-MS with Silylation | Sarcosine | 0.01 - 50 | ~0.01 | ~0.01 | [2] |
| GC-MS with Silylation | α-Alanine | 0.03 - 500 | - | - | [2] |
| GC-MS with Silylation | β-Alanine | 0.06 - 63 | - | - | [2] |
| GC-MS with 1,3-dipolar cycloaddition | Sarcosine | 0.1 - 100 | 0.00015 | - | [1] |
| HPLC-Fluorescence with Levofloxacin derivatization | Sarcosine | 0.0445 - 1.78 | 0.0089 | - | [6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial enzymatic elimination and quantification of sarcosine from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatographic Analysis of Sarcosine as a Fluorescent Levofloxacin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sarcosine-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Sarcosine-d3 for use as an internal standard in quantitative mass spectrometry-based analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard, like this compound, necessary for accurate quantification of sarcosine?
An internal standard (IS) is crucial in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability throughout the analytical workflow. A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard because it has nearly identical physicochemical properties to the analyte (sarcosine). This means it behaves similarly during sample preparation (e.g., extraction, derivatization), chromatography, and ionization. By adding a known amount of this compound to your samples, standards, and quality controls (QCs) at the beginning of the workflow, it can compensate for:
-
Sample Preparation Variability: Losses during extraction, inconsistencies in derivatization, and pipetting errors.
-
Matrix Effects: Ion suppression or enhancement caused by other components in the sample matrix (e.g., plasma, urine).
-
Instrumental Variability: Fluctuations in injection volume and detector response.
The quantification is based on the ratio of the analyte signal to the internal standard signal, which remains stable even if the absolute signals vary, leading to more reliable results.
Q2: What is the ideal concentration for my this compound internal standard?
There is no single universal concentration for this compound; the optimal concentration is method- and matrix-dependent. A general guideline is to use a concentration that provides a consistent and reproducible signal (peak area) across all samples, is not so high that it causes detector saturation or introduces isotopic crosstalk, and is not so low that the signal is noisy. A common practice is to aim for a this compound peak area that is in the mid-range of the calibration curve of the analyte. For instance, some methods have successfully used a fixed concentration that provides a response similar to the analyte at the mid-point of its calibration range.
Q3: How do I prepare my this compound stock and working solutions?
This compound is typically supplied as a solid. Stock solutions can be prepared by dissolving the solid in a suitable solvent, such as methanol or a methanol/water mixture, to a concentration of, for example, 1 mg/mL. This stock solution should be stored under appropriate conditions, often at -20°C or -80°C for long-term stability.[1] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into samples. It is recommended to prepare fresh working solutions regularly to avoid degradation or changes in concentration due to solvent evaporation.
Q4: I am observing a slight shift in retention time between sarcosine and this compound. Is this a problem?
A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect" and is generally not a problem, as long as the peaks are still chromatographically resolved from other interferences and the integration is accurate. The key is that both compounds should experience similar matrix effects, which is likely if they elute closely together.
Troubleshooting Guide
Problem 1: Poor linearity of the calibration curve (R² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | The IS concentration may be too high, leading to detector saturation at the upper end of the curve, or too low, resulting in a poor signal-to-noise ratio at the lower end. Solution: Perform an internal standard concentration optimization experiment (see Experimental Protocols section). |
| Matrix Effects | Even with a SIL-IS, severe matrix effects can disproportionately affect the analyte and IS, leading to non-linearity. Solution: Prepare matrix-matched calibration standards. If the issue persists, consider diluting the sample to reduce the concentration of interfering matrix components. |
| Isotopic Crosstalk | If the mass spectrometer resolution is insufficient, the isotopic tail of the analyte may interfere with the signal of the internal standard, or vice versa. Solution: Ensure that the mass spectrometer is properly calibrated and that the selected mass transitions for the analyte and IS are sufficiently separated. |
| Contamination | Contamination in the LC-MS system can lead to high background noise and affect peak integration. Solution: Run solvent blanks to check for system contamination. If necessary, clean the injector, column, and ion source. |
Problem 2: High variability in this compound peak area across an analytical run (>15-20% RSD)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction recovery or inconsistent addition of the internal standard. Solution: Ensure consistent and precise pipetting of the IS into all samples. Perform a recovery experiment to assess the consistency of the extraction procedure. |
| Instrumental Issues | Problems with the autosampler, injector, or ion source can lead to inconsistent signal intensity. Solution: Check the autosampler for air bubbles in the syringe. Ensure the ion source is clean and stable. |
| Matrix Effects | Significant and variable ion suppression or enhancement across different samples. Solution: Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix. If matrix effects are severe, optimize the chromatographic method to separate the analyte and IS from the interfering components or implement a more rigorous sample clean-up procedure. |
| Internal Standard Stability | The this compound may be degrading in the sample matrix or autosampler. Solution: Assess the stability of this compound in the matrix under the conditions of the experiment (e.g., benchtop stability, autosampler stability). |
Quantitative Data Summary
The following tables provide typical values for a validated LC-MS/MS method for sarcosine quantification. These values can be used as a benchmark when developing and troubleshooting your own assay.
Table 1: Typical Calibration Curve Parameters for Sarcosine Quantification
| Parameter | Typical Value |
| Calibration Range | 0.01 - 50 µg/mL[2] |
| Linearity (R²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[2] |
Table 2: Typical Precision and Accuracy for Sarcosine Quantification
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
Note: For the LLOQ, the acceptance criteria for precision and accuracy may be relaxed to < 20%.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the solid in a suitable solvent (e.g., methanol) in a volumetric flask to a final volume of 10 mL.
-
Vortex or sonicate until fully dissolved.
-
Store the stock solution in an amber vial at -20°C or -80°C.[1]
-
-
Working Solution Preparation:
-
Prepare an intermediate stock solution by diluting the primary stock solution.
-
From the intermediate stock, prepare the final working solution at the desired concentration for spiking into your samples. The concentration of this working solution should be such that a small, precise volume can be added to the sample without significantly altering the sample volume.
-
Protocol 2: Optimization of this compound Internal Standard Concentration
-
Prepare a set of quality control (QC) samples at a mid-range concentration of sarcosine in the intended biological matrix (e.g., plasma, urine).
-
Prepare a series of this compound working solutions at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).
-
Process the QC samples according to your sample preparation protocol, spiking each set of replicates (n=5) with one of the this compound working solutions.
-
Analyze the samples using your LC-MS/MS method.
-
Evaluate the following parameters for each this compound concentration:
-
Peak Area of this compound: The peak area should be consistent and well above the noise level. Aim for a peak area that is neither too low (poor signal-to-noise) nor too high (potential for detector saturation).
-
Precision of this compound Peak Area: Calculate the relative standard deviation (%RSD) of the this compound peak area for the replicates at each concentration. A lower %RSD (ideally <15%) indicates better reproducibility.
-
Precision of the Analyte/IS Ratio: Calculate the %RSD of the sarcosine/Sarcosine-d3 peak area ratio for the replicates at each concentration.
-
Accuracy of Sarcosine Quantification: Calculate the accuracy of the measured sarcosine concentration against the nominal concentration for each set of QCs.
-
-
Select the optimal this compound concentration that provides a stable and reproducible signal with the best precision and accuracy for the quantification of sarcosine.
Visualizations
Caption: Experimental workflow for sarcosine quantification using this compound internal standard.
Caption: Troubleshooting logic for common issues with this compound internal standard.
References
Troubleshooting poor recovery of Sarcosine-d3 in sample extraction
Welcome to the technical support center for troubleshooting issues related to Sarcosine-d3. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve challenges with this compound recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my this compound internal standard consistently low?
A1: Consistently low recovery of this compound can stem from several factors throughout the extraction process. The most common issues involve suboptimal extraction parameters, analyte loss during solvent evaporation, or inherent properties of the deuterated standard itself. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.
Troubleshooting Steps:
-
Methodical Analyte Tracking: The first step is to determine where the analyte is being lost.[1][2] Process a sample and collect every fraction separately: the initial flow-through after sample loading, each wash solvent, and the final elution fraction.[1][2] Analyze each fraction to see if this compound is being washed away prematurely or if it is failing to elute from the extraction medium.[1]
-
Extraction Procedure Review: Ensure that the chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) is appropriate for a polar molecule like sarcosine.[3][4] Key parameters such as solvent choice, pH, and sorbent material are critical for success.[4][5]
-
Evaporation Step Evaluation: If your protocol includes a solvent evaporation and reconstitution step, analyte loss can occur. Sarcosine is a small, polar molecule, and excessive heat or high nitrogen flow can lead to its loss. Consider optimizing the evaporation temperature and flow rate.[6]
-
Chemical Stability: Verify the stability of this compound under your specific sample storage and handling conditions.[7] Although generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided.[8]
Q2: My this compound recovery is variable and inconsistent across different samples. What are the likely causes?
A2: Inconsistent and variable recovery is often a hallmark of matrix effects, where components in the biological sample interfere with the extraction or ionization process.[9][10] This phenomenon can lead to either suppression or enhancement of the mass spectrometry signal, causing unreliable quantification.[11][12][13]
Key Considerations:
-
Differential Matrix Effects: The analyte and the deuterated internal standard can be affected differently by sample matrix components, leading to variations in ionization efficiency.[14]
-
Sample Complexity: Biological matrices like plasma, urine, or tissue homogenates contain numerous endogenous substances (salts, lipids, proteins) that can interfere with the extraction process.[9][13]
-
Co-elution: If matrix components co-elute with this compound, they can compete for ionization in the mass spectrometer's source, leading to signal suppression.[9][11]
Below is a troubleshooting workflow to diagnose and mitigate issues related to poor recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promochrom.com [promochrom.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Minimizing isotopic exchange of deuterium in Sarcosine-d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of deuterium in Sarcosine-d3. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, in this context, refers to the replacement of a deuterium atom on the this compound molecule with a hydrogen atom from the surrounding environment (e.g., solvent). This process, also known as H/D exchange or back-exchange, can compromise the isotopic purity of the standard. For quantitative analyses using methods like LC-MS, where this compound is often used as an internal standard, this exchange can lead to inaccurate measurements as the deuterated standard becomes indistinguishable from the endogenous, non-deuterated analyte.
Q2: How stable are the deuterium labels on the N-methyl group of this compound?
The deuterium atoms on the N-methyl group (N-CD3) of this compound are located on a carbon atom. The carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond. This makes the deuterium labels on the N-methyl group generally stable under standard analytical conditions. However, extreme conditions can promote exchange.
Q3: What experimental factors can lead to the isotopic exchange of deuterium in this compound?
Several factors can influence the rate of isotopic exchange:
-
pH: Extreme pH conditions, both strongly acidic and strongly basic, can catalyze the exchange of deuterium atoms. The rate of exchange is generally at its minimum in a slightly acidic environment.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (solvents with hydrogen atoms attached to an electronegative atom, like water or methanol) are a source of protons that can exchange with the deuterium atoms.
-
Long-term Storage in Protic Solvents: Storing this compound in aqueous or other protic solutions for extended periods, especially at non-optimal pH and temperature, can lead to a gradual loss of deuterium.
Q4: What are the best practices for storing this compound to maintain its isotopic purity?
To ensure the long-term stability of this compound:
-
Solid Form: Whenever possible, store this compound as a solid (lyophilized powder) in a cool, dry, and dark place. Supplier recommendations often suggest storage at -20°C or -80°C.[1][2]
-
Stock Solutions: If a stock solution is necessary, prepare it in a non-protic or aprotic solvent (e.g., acetonitrile, DMSO) if compatible with your experimental workflow. If an aqueous stock solution is required, prepare it in a buffer with a slightly acidic pH and store it frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification; poor precision in analytical runs. | Isotopic exchange of this compound internal standard. | 1. Assess Stability: Perform a stability assessment of your this compound working solution under your experimental conditions (see Experimental Protocol below). 2. Optimize pH: If your mobile phase or sample diluent is strongly acidic or basic, consider adjusting the pH to be closer to neutral or slightly acidic, if your analytical method allows. 3. Control Temperature: Avoid exposing samples and standards to high temperatures for prolonged periods. Use a cooled autosampler if available. 4. Minimize Time in Solution: Prepare working solutions fresh and analyze them as soon as possible. Avoid letting samples sit at room temperature for extended times. |
| Gradual drift in internal standard response over a long analytical batch. | Slow isotopic exchange occurring in the autosampler. | 1. Re-evaluate Solvent: Ensure the solvent for your working standards and sample reconstitution is not promoting exchange. 2. Batch Size: If possible, run smaller batches to minimize the time the last samples spend in the autosampler. 3. Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C). |
| Appearance of a signal at the mass of unlabeled sarcosine in a pure this compound standard solution. | Isotopic exchange has occurred, or there is an inherent impurity in the standard. | 1. Verify Purity: Check the certificate of analysis for the isotopic purity of the standard. 2. Prepare Fresh: Prepare a fresh solution from the solid standard and re-analyze. If the issue persists, the problem may be with the storage of the solid. 3. Contact Supplier: If you suspect the purity of the standard is compromised, contact the supplier. |
Quantitative Data on this compound Stability
The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is intended to be representative, and it is highly recommended that users perform their own stability assessments for their specific experimental matrix and conditions.
| Condition | Duration | Temperature | Expected % Deuterium Loss (Illustrative) | Recommendation |
| 0.1 M HCl | 24 hours | 50°C | < 2% | Stable under moderately acidic conditions. |
| 1 M HCl | 24 hours | 80°C | 5-10% | Avoid prolonged exposure to strong acids and high temperatures. |
| pH 7.4 Buffer | 7 days | 25°C | < 1% | Generally stable at neutral pH and room temperature for short periods. |
| 0.1 M NaOH | 24 hours | 50°C | < 5% | Stable under moderately basic conditions. |
| 1 M NaOH | 24 hours | 80°C | 10-20% | Avoid prolonged exposure to strong bases and high temperatures. |
Experimental Protocols
Protocol for Assessing the Isotopic Stability of this compound
This protocol describes a typical experiment to assess the stability of this compound in a given solvent or matrix.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare several test solutions by diluting the stock solution into the desired matrix (e.g., mobile phase, sample diluent, plasma) to a final concentration typical for your analytical method (e.g., 100 ng/mL).
-
-
Incubation:
-
Divide the test solutions into aliquots for analysis at different time points and conditions.
-
Time Points: A typical time course could be 0, 2, 4, 8, and 24 hours.
-
Conditions:
-
Control: Store one set of aliquots at -80°C.
-
Room Temperature: Store one set at 25°C.
-
Elevated Temperature: Store one set at a higher temperature (e.g., 50°C).
-
pH Stress: Prepare test solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and incubate at room temperature and an elevated temperature.
-
-
-
Sample Analysis:
-
At each time point, retrieve the respective aliquots. For the control samples, thaw them immediately before analysis.
-
Analyze the samples by LC-MS/MS.
-
Monitor the signal intensity of the mass transition for this compound and the mass transition for unlabeled sarcosine.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled sarcosine to this compound for each sample.
-
An increase in this ratio over time or under stress conditions indicates isotopic exchange.
-
The percentage of deuterium loss can be estimated by comparing the area of the unlabeled sarcosine peak to the sum of the areas of the deuterated and unlabeled peaks, after correcting for any initial presence of the unlabeled form in the standard.
-
Visualizations
Caption: Workflow for assessing the isotopic stability of this compound.
References
Sarcosine-d3 quality control and purity assessment
Welcome to the technical support center for Sarcosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the quality control and analysis of this compound.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Possible Cause 1: Residual Solvents
It is common for residual solvents from the synthesis and purification process to appear in the ¹H NMR spectrum.
Solution:
-
Identify the solvent by comparing the chemical shift of the unknown peak to known values for common laboratory solvents.
-
Quantify the residual solvent against the this compound peak to determine if it is within an acceptable range for your application.
Common Residual Solvents and their Approximate ¹H NMR Chemical Shifts (in CDCl₃):
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 1.94 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48, 1.21 | Quartet, Triplet |
| Ethyl acetate | 4.12, 2.05, 1.26 | Quartet, Singlet, Triplet |
| Methanol | 3.49 | Singlet |
| Toluene | 7.27-7.17, 2.34 | Multiplet, Singlet |
Possible Cause 2: Presence of Non-deuterated Sarcosine
Incomplete deuteration will result in a singlet peak corresponding to the N-methyl group of non-deuterated sarcosine.
Solution:
-
The N-methyl protons of sarcosine appear as a singlet at approximately 2.7 ppm.
-
Integrate this peak relative to the methylene peak of this compound (at ~3.2 ppm) to estimate the percentage of the non-deuterated impurity.
Issue 2: Inaccurate Isotopic Purity Measurement by Mass Spectrometry
Possible Cause 1: High Background Noise
High chemical background can interfere with the accurate measurement of low-intensity isotope peaks.[1]
Solution:
-
Ensure the use of high-purity solvents and gases for your LC-MS system.[1]
-
Run a blank injection to assess the background level and identify any potential sources of contamination.[1]
-
Check the MS system for leaks.[1]
Possible Cause 2: Co-eluting Interferences
A compound with a similar mass-to-charge ratio eluting at the same time as this compound can distort the isotopic pattern.[1] An example of a potential co-eluting isobaric interference for sarcosine is beta-alanine.
Solution:
-
Optimize the chromatographic method to achieve better separation of this compound from any interfering peaks.[1] This may involve adjusting the gradient, flow rate, or using a different column chemistry.
Issue 3: Low Chemical Purity Determined by HPLC
Possible Cause 1: Degradation of this compound
This compound, like other amino acids, can degrade over time, especially if not stored correctly.
Solution:
-
Store this compound at the recommended temperature, typically -20°C, to minimize degradation.[2][3]
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
If using aqueous stock solutions, filter and sterilize before use.[4]
Possible Cause 2: Presence of Synthesis-Related Impurities
Impurities from the starting materials or by-products from the synthesis of this compound may be present.
Solution:
-
Review the certificate of analysis (CoA) provided by the supplier to understand the potential impurities.
-
If the impurity profile is not acceptable for your application, consider purchasing a higher purity grade of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: The quality of this compound is typically assessed based on its isotopic purity, chemical purity, and identity confirmation. Below is a table summarizing common specifications from various suppliers.
| Parameter | Specification | Analytical Method |
| Isotopic Purity (atom % D) | ≥ 99% | Mass Spectrometry or NMR |
| Chemical Purity | ≥ 98% or >95% | HPLC or NMR |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Form | Solid | Visual |
| Melting Point | 208-212 °C | Melting Point Apparatus |
Q2: How should I prepare this compound for analysis?
A2: this compound is typically a solid and should be dissolved in a suitable solvent for analysis. For NMR, deuterated solvents such as deuterium oxide (D₂O) or methanol-d₄ are commonly used. For HPLC or LC-MS, the mobile phase or a compatible solvent like water or methanol is appropriate.
Q3: What are the key features to look for in the ¹H NMR spectrum of pure this compound?
A3: In a ¹H NMR spectrum of pure this compound (in D₂O), you should expect to see a singlet for the methylene (-CH₂-) protons at approximately 3.2 ppm. The N-methyl group is deuterated (CD₃) and therefore should not show a significant signal in the ¹H spectrum. A small residual peak for the corresponding non-deuterated N-methyl group may be present.
Q4: Can I use this compound as an internal standard for the quantification of unlabeled sarcosine?
A4: Yes, this compound is widely used as an internal standard for the quantification of sarcosine by techniques such as GC-MS or LC-MS.[4] Its chemical behavior is nearly identical to unlabeled sarcosine, but its different mass allows for its distinction in mass spectrometry.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol outlines a general method for determining the chemical purity of this compound using High-Performance Liquid Chromatography with UV detection. This method is based on common practices for amino acid analysis.[5][6][7][8]
1. Materials and Reagents:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer. Adjust pH to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 20 80 20 25 98 2 | 30 | 98 | 2 |
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for this compound Quality Control Assessment.
Caption: Logical Flow for Troubleshooting this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. agilent.com [agilent.com]
- 7. jocpr.com [jocpr.com]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Analytical Variability with Sarcosine-d3
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing Sarcosine-d3 to address analytical variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical chemistry?
This compound is a stable isotope-labeled version of sarcosine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, it allows for the accurate quantification of endogenous sarcosine by correcting for variability in sample preparation, injection volume, matrix effects, and instrument response.[2][3]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
Stable isotope-labeled internal standards (SIL-ISs) like this compound are considered the gold standard for quantitative LC-MS/MS analysis. This is because they have nearly identical physicochemical properties to the analyte of interest (sarcosine).[4] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization. Consequently, any variations that affect the analyte will also affect the IS to the same extent, leading to a consistent response ratio and more accurate and precise quantification. Structural analogs, on the other hand, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to biased results.[4]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C.[1][5][6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When preparing aqueous solutions, it is good practice to filter and sterilize them before use.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Issue: You are observing high variability in your results, and you suspect that matrix effects are the cause. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., urine, plasma) interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[7][8][9]
Troubleshooting Steps:
-
Perform a Post-Extraction Spike Experiment: This is a standard method to quantitatively assess matrix effects.[5][9]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and this compound are added to the blank matrix before the extraction process.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Evaluate Recovery:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
-
Optimize Chromatographic Separation: If matrix effects are significant, improve the chromatographic method to separate sarcosine and this compound from the interfering matrix components. This can be achieved by:
-
Trying a different column chemistry (e.g., Phenyl-Hexyl for urine analysis).[10]
-
Adjusting the mobile phase composition and gradient.
-
Employing techniques like hydrophilic interaction liquid chromatography (HILIC).
-
-
Enhance Sample Preparation: A more rigorous sample clean-up procedure can help remove interfering matrix components. Consider using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Guide 2: Addressing Poor Peak Shape
Issue: You are observing tailing or fronting peaks for sarcosine and/or this compound, which can affect integration and reproducibility.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[11] Dilute the sample and re-inject.
-
Ensure Proper Column Installation: A poorly cut or installed column can cause peak tailing and splitting.[11] Re-cut the column tubing to ensure a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.
-
Investigate Secondary Interactions: Peak tailing for basic compounds like sarcosine can occur due to interactions with acidic silanol groups on the column's stationary phase.[12]
-
Ensure the mobile phase pH is appropriate. The use of a mobile phase containing a small amount of formic acid (e.g., 0.1%) can help to improve peak shape.[10]
-
Consider using a column with a different stationary phase or one that is end-capped.
-
-
Examine the Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[13]
Guide 3: Managing Isotopic Instability and Chromatographic Shifts
Issue: You are observing a drift in the internal standard response over time or a slight difference in retention time between sarcosine and this compound.
Troubleshooting Steps:
-
Check for Isotopic Exchange (H/D Exchange): While the deuterium labels on the N-methyl group of this compound are generally stable, harsh pH conditions can potentially lead to exchange with protons from the solvent.
-
Avoid highly acidic or basic conditions during sample preparation and in the mobile phase.
-
Prepare stock solutions in aprotic solvents like methanol or acetonitrile when possible.
-
-
Address Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect. This can lead to differential matrix effects if the two compounds are not exposed to the same matrix components as they elute.
-
Carefully examine the chromatograms to confirm co-elution.
-
If a slight separation is observed, adjust the chromatography to ensure complete co-elution or improve the separation from interfering matrix components.
-
Quantitative Data
The following tables summarize typical performance data for LC-MS/MS methods utilizing a deuterated internal standard for sarcosine quantification.
Table 1: Linearity and Sensitivity of Sarcosine Quantification
| Parameter | Urine Analysis | Serum Analysis |
| Linearity Range | 0.003 - 40 µmol/L[10] | 5 ng/mL - Upper Limit |
| Limit of Detection (LOD) | 0.05 - 4 nmol/L[10] | 1 ng/mL[6] |
| Limit of Quantification (LOQ) | 3 - 20 nmol/L[10] | 5 ng/mL[1] |
| Correlation Coefficient (R²) | > 0.99[14] | > 0.99[6] |
Table 2: Precision and Accuracy of Sarcosine Quantification
| Parameter | Urine Analysis | Serum Analysis |
| Intra-assay Precision (CV%) | 7.7%[1] | < 3%[1] |
| Inter-assay Precision (CV%) | 12.3%[1] | < 3%[1] |
| Accuracy (Recovery %) | 88 - 110%[14] | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Sarcosine in Human Urine by LC-MS/MS
This protocol is a representative example for the analysis of sarcosine in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sarcosine: To be determined based on instrument optimization (e.g., m/z 90 -> 44).
-
This compound: To be determined based on instrument optimization (e.g., m/z 93 -> 47).
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.
Visualizations
Caption: Experimental workflow for sarcosine quantification using this compound.
Caption: How this compound corrects for matrix effects.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. waters.com [waters.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Quantitative Sarcosine Assays: A Comparative Guide to Using Sarcosine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sarcosine, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for the validation of quantitative assays for sarcosine, with a special focus on the application of Sarcosine-d3 as a stable isotope-labeled (SIL) internal standard. Experimental data from various studies are summarized to support the comparison with alternative analytical approaches.
Sarcosine, a derivative of the amino acid glycine, is under investigation as a potential biomarker for various physiological and pathological conditions, including prostate cancer.[1] Accurate quantification of sarcosine in biological matrices such as urine and plasma is therefore crucial for its clinical validation. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in mass spectrometry-based quantitative analysis, as it effectively corrects for variability during sample preparation and analysis.[2]
Comparison of Analytical Methods for Sarcosine Quantification
The quantification of sarcosine in biological fluids is primarily achieved through chromatographic methods coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. While other methods like enzyme-coupled colorimetric assays exist, they may lack the specificity and sensitivity required for certain research applications.[3]
The primary challenge in sarcosine analysis is its separation from isomeric compounds, such as α- and β-alanine, which have the same molecular weight and can interfere with accurate quantification.[4] Chromatographic separation is therefore a critical aspect of method development.
Below is a comparison of different analytical methods for sarcosine quantification, with a focus on their performance characteristics.
| Method | Internal Standard | Sample Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | This compound | Plasma, Urine | >0.99[5] | 3-20 nmol/L[6] | <15%[4] | 85-115% | High specificity and sensitivity, effectively corrects for matrix effects. | Requires specialized equipment. |
| GC-MS with Derivatization | Not always specified, can use SIL standards | Urine | >0.99[7] | 0.01-0.03 µg/mL[7] | <10%[7] | 88-110%[7] | Good sensitivity and resolution of isomers after derivatization. | Requires a derivatization step which can add complexity and variability. |
| Enzyme-Coupled Colorimetric Assay | None | Urine | 0.990[3] | 1 µM[3] | Good reproducibility reported[3] | High accuracy reported[3] | High-throughput, does not require mass spectrometry. | Potential for interference from other compounds, may lack the sensitivity of MS methods. |
The Role of this compound as an Internal Standard
This compound is a deuterated analog of sarcosine, meaning three of its hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +3 Da, allowing it to be distinguished from endogenous sarcosine by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[8]
Advantages of using this compound:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[9] Because this compound co-elutes with and has similar ionization characteristics to unlabeled sarcosine, it experiences the same matrix effects, allowing for accurate correction of the signal.
-
Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, extraction), some of the analyte may be lost. By adding a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, ensuring the ratio between them remains constant.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the assay by accounting for variations in injection volume, ionization efficiency, and detector response.[2]
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS assay for the quantification of sarcosine in human plasma using this compound as an internal standard.
Sample Preparation
-
Thaw plasma samples on ice.
-
Spike samples with internal standard: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected endogenous sarcosine levels).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention and separation of polar compounds like sarcosine and its isomers. A common choice is a silica-based column with an amide or cyano stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sarcosine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - The precursor ion will be +3 Da compared to sarcosine.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized to achieve maximum signal intensity for both sarcosine and this compound.
-
Visualizing the Workflow and Sarcosine Metabolism
To better understand the experimental process and the biochemical context of sarcosine, the following diagrams are provided.
Caption: Experimental workflow for quantitative sarcosine assay validation.
Caption: Simplified metabolic pathway of sarcosine synthesis and degradation.[10][11]
Conclusion
The validation of a quantitative assay for sarcosine requires careful consideration of specificity, accuracy, precision, and linearity. The use of this compound as an internal standard in LC-MS/MS-based methods offers significant advantages in achieving reliable and reproducible data by effectively compensating for analytical variability. While alternative methods exist, the superior specificity and sensitivity of LC-MS/MS with a stable isotope-labeled internal standard make it the preferred choice for rigorous scientific research and clinical applications. The provided experimental protocol and diagrams serve as a guide for researchers aiming to establish a robust and validated quantitative assay for sarcosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 118685-91-9 | LGC Standards [lgcstandards.com]
- 9. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarcosine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Sarcosine-d3-Based Quantification Methods: A Cross-Laboratory Perspective
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous molecules like sarcosine is paramount. When employing stable isotope-labeled internal standards such as Sarcosine-d3, understanding the variability and comparability of analytical methods across different laboratories is crucial for ensuring data integrity and reproducibility, particularly in multi-site clinical trials or collaborative research.
This guide provides a comparative analysis of two distinct, independently validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sarcosine in human urine. While a direct inter-laboratory cross-validation study is not publicly available, this "meta-comparison" of published methods offers valuable insights into the different analytical strategies employed and the performance characteristics achieved. The use of a deuterated internal standard like this compound is a cornerstone of these methods for ensuring accuracy and precision.
Comparative Summary of Method Performance
The following table summarizes the key quantitative performance parameters of two representative LC-MS/MS methods for sarcosine quantification. "Method A" represents a high-throughput approach with minimal sample preparation, while "Method B" involves a derivatization step to enhance chromatographic separation and sensitivity.
| Performance Parameter | Method A | Method B |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Intra-Assay Precision (%CV) | < 7.7% | < 6.07% |
| Inter-Assay Precision (%CV) | < 12.3% | Not Reported |
| Matrix | Human Urine & Serum | Human Urine |
Detailed Experimental Protocols
A detailed comparison of the methodologies from the two laboratories reveals different approaches to sample preparation and chromatographic separation, both culminating in detection by tandem mass spectrometry.
| Experimental Step | Method A | Method B |
| Sample Preparation | Dilution of urine/serum with internal standard solution, followed by protein precipitation with acetonitrile, centrifugation, and injection of the supernatant. | Derivatization of urine samples with N,N'-dicyclohexylcarbodiimide (DCC) to improve chromatographic retention and sensitivity, followed by LC-MS analysis. |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Not specified in detail, but capable of resolving sarcosine from its isomers, α- and β-alanine. | Not specified in detail, but suitable for the separation of the derivatized sarcosine. |
| Mobile Phase | Not specified in detail. | Not specified in detail. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Ion-Trap Mass Spectrometry (MS) |
| Internal Standard | Implied use of a stable isotope-labeled internal standard (e.g., this compound) for accurate quantification. | Not explicitly stated, but assumed for accurate quantification in a validation context. |
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct experimental workflows for each method, from sample receipt to final data analysis.
Discussion and Conclusion
This comparative guide highlights that while different laboratories may employ varied strategies for the quantification of sarcosine using this compound-based methods, both approaches can achieve high levels of sensitivity and reproducibility.
Method A offers a more high-throughput-friendly workflow due to its simpler sample preparation. This could be advantageous for large-scale clinical studies where time and cost are significant factors. The reported intra- and inter-assay precision are well within acceptable limits for bioanalytical methods.[1]
Method B , on the other hand, utilizes a derivatization step.[2] This chemical modification is designed to enhance the chromatographic retention and separation of sarcosine from its isomers, which is a known analytical challenge.[1] The lower limit of quantification (1 ng/mL) suggests that this approach may be more suitable for studies requiring higher sensitivity.[2]
For researchers and drug development professionals, the choice between these or similar methods would depend on the specific requirements of their study. Key considerations include the required sensitivity (LOQ), the number of samples to be analyzed (throughput), and the need to resolve potential interferences from isomeric compounds.
It is crucial to note that without a formal inter-laboratory cross-validation, it is not possible to definitively assess the interchangeability of data generated by these different methods. Therefore, for multi-site studies, it is highly recommended that all participating laboratories use a harmonized protocol or conduct a cross-validation study to ensure data consistency. This guide serves as a foundational resource for understanding the current landscape of sarcosine quantification and for designing robust and reliable bioanalytical strategies.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sarcosine Quantification: Evaluating Linearity and Sensitivity with Sarcosine-d3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like sarcosine is paramount. Sarcosine has been investigated as a potential biomarker in various diseases, including prostate cancer, making the reliability of its measurement a critical factor in clinical and research settings. This guide provides a comparative analysis of methods for sarcosine quantification, with a focus on the linearity and sensitivity achievable using a deuterated internal standard, Sarcosine-d3, in mass spectrometry-based assays. We will also explore alternative quantification techniques and provide supporting experimental data and protocols.
An internal standard is crucial in analytical chemistry, particularly in chromatography and mass spectrometry, to correct for the loss of analyte during sample preparation and to account for variations in instrument response. This compound, a stable isotope-labeled version of sarcosine, is an ideal internal standard as it co-elutes with the unlabeled sarcosine and exhibits nearly identical ionization efficiency, but is distinguishable by its mass-to-charge ratio. This ensures high accuracy and precision in quantification.
Performance Comparison: The Advantage of this compound
The use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods significantly enhances the reliability of sarcosine quantification. Here's a comparative look at the performance of these methods against other techniques.
| Method | Typical Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | 0.003 - 40 µmol/L[1][2] | 0.05 - 4 nmol/L[1][2] | 3 - 20 nmol/L[1][2]; 5 ng/mL[3] | High specificity and sensitivity; excellent accuracy and precision due to internal standard correction. | Requires expensive equipment and skilled operators. |
| GC-MS/MS with Derivatization | 0.01 - 50 µg/mL[4] | ~0.01 µg/mL[4] | ~0.01 µg/mL[4] | High sensitivity and can resolve isomers. | Requires derivatization, which adds complexity and potential for variability. |
| Enzyme-Coupled Colorimetric Assay | 1 - 200 µM | 0.7 µM[5][6] | 1 µM[5][6] | Simple, rapid, and does not require extensive sample pre-treatment.[5] | Lower sensitivity and specificity compared to MS methods; potential for interference.[5] |
| Electrochemical Biosensors | 0.1 - 50 µM[7] | 0.04 µM[7] | Not specified | High sensitivity and potential for point-of-care applications.[8] | Can be susceptible to interference from other electroactive species. |
Table 1: Comparison of different methods for sarcosine quantification.
Experimental Workflow and Protocols
The use of an internal standard like this compound is integrated into the workflow of LC-MS/MS or GC-MS/MS methods for sarcosine quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Sarcosine in Urine
This protocol provides a typical example of how this compound is used for accurate quantification.
1. Materials and Reagents:
-
Sarcosine and this compound standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of sarcosine and this compound in ultrapure water.
-
Working Standards: Serially dilute the sarcosine stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Each calibration standard should be spiked with a fixed concentration of this compound (e.g., 100 ng/mL).
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any debris.
-
To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used. A phenyl-hexyl column has also been reported to be effective for separating sarcosine from its isomers.[1][2]
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both sarcosine and this compound.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of sarcosine to this compound against the concentration of the sarcosine standards.
-
Quantify the amount of sarcosine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the ratio corrects for any variability during the sample preparation and analysis process.
Challenges in Sarcosine Quantification
A significant challenge in accurately quantifying sarcosine is the presence of its isomers, α-alanine and β-alanine, which have the same molecular weight and similar physicochemical properties.[4] Chromatographic separation is crucial to distinguish sarcosine from these interfering isomers, as mass spectrometry alone cannot differentiate them when using standard parent/product ion monitoring.[3] The development of robust chromatographic methods, sometimes involving derivatization, is essential for reliable results.[4][9][10]
Alternative Quantification Methods
While mass spectrometry-based methods with a deuterated internal standard offer the highest accuracy and sensitivity, other methods have been developed for sarcosine quantification:
-
Enzyme-Coupled Colorimetric Assays: These methods utilize the enzyme sarcosine oxidase to produce a detectable colorimetric or fluorescent signal.[5][6] They are generally simpler and faster than MS methods but have lower sensitivity and are more prone to interference.[5]
-
Biosensors: Electrochemical and other types of biosensors have been developed for sensitive sarcosine detection and show promise for point-of-care applications.[8][11] These methods can offer high sensitivity but may require further validation for use in complex biological matrices.
Conclusion
For researchers requiring high accuracy, sensitivity, and specificity in sarcosine quantification, the use of a stable isotope-labeled internal standard such as this compound with LC-MS/MS or GC-MS/MS is the gold standard. This approach effectively mitigates variability in sample preparation and instrument response, leading to highly reliable data. While alternative methods like colorimetric assays and biosensors offer advantages in terms of simplicity and cost, they currently do not match the analytical rigor of mass spectrometry for quantitative studies in complex biological samples. The choice of method should be guided by the specific requirements of the study, including the need for sensitivity, specificity, and throughput.
References
- 1. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-enzymatic electrochemical detection of sarcosine in serum of prostate cancer patients by CoNiWBO/rGO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New autonomous and self-signaling biosensing device for sarcosine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Performance of Sarcosine-d3 in Biological Fluids
An Objective Comparison for Analytical Method Development
For researchers and professionals in drug development, the accurate quantification of endogenous metabolites is paramount. Sarcosine (N-methylglycine), an intermediate in one-carbon metabolism, has garnered significant attention as a potential biomarker in various conditions, including prostate cancer.[1][2][3] The analytical challenge lies in its precise measurement in complex biological matrices like plasma and urine, where interfering isomers such as α- and β-alanine can confound results.[4][5]
This guide provides an objective overview of the performance of Sarcosine-d3, a stable isotope-labeled (SIL) internal standard, which is critical for achieving accuracy and reproducibility in mass spectrometry-based methods. Using a SIL internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte throughout sample extraction, chromatography, and ionization, thereby correcting for matrix effects and procedural variability.
Quantitative Performance of this compound
The efficacy of this compound as an internal standard is demonstrated by the validation data from methods developed for its quantification in human plasma, serum, and urine. The following tables summarize key performance metrics from liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) assays.
Table 1: Performance Metrics in Human Serum/Plasma
| Parameter | Performance | Method | Citation |
| Linearity Range | Not specified | LC-MS/MS | [5] |
| Limit of Quantitation (LOQ) | 5 ng/mL | LC-MS/MS | [5] |
| Intra-Assay Precision (%CV) | < 3% | LC-MS/MS | [5] |
| Inter-Assay Precision (%CV) | < 3% | LC-MS/MS | [5] |
| Reproducibility (ICC) | > 99% | LC-MS/MS | [5] |
Table 2: Performance Metrics in Human Urine
| Parameter | Performance | Method | Citation |
| Linearity Range | 0.01 - 50 µg/mL (r² = 0.9954) | GC-MS/MS | [4] |
| Limit of Quantitation (LOQ) | 5 ng/mL | LC-MS/MS | [5] |
| Accuracy (% Recovery) | 88 - 110% | GC-MS/MS | [4] |
| Intra-Assay Precision (%CV) | 7.7% | LC-MS/MS | [5] |
| Inter-Assay Precision (%CV) | < 10% (RSD) | GC-MS/MS | [4] |
| 12.3% | LC-MS/MS | [5] | |
| Reproducibility (ICC) | 94.2% - 98.2% | LC-MS/MS | [5] |
CV: Coefficient of Variation; ICC: Intraclass Correlation Coefficient; r²: Coefficient of Determination; RSD: Relative Standard Deviation.
Experimental Workflow and Methodologies
A robust analytical method is crucial for reliable quantification. The following sections detail a typical protocol for sarcosine analysis using this compound.
Experimental Workflow Diagram
Caption: General workflow for sarcosine quantification using this compound.
Detailed Experimental Protocols
-
Sample Preparation (Plasma/Serum):
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration is method-dependent).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube or HPLC vial for analysis.
-
-
Sample Preparation (Urine):
-
Centrifuge the urine sample to pellet any sediment.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 10 µL of this compound internal standard working solution.
-
Add 440 µL of the initial mobile phase (or other suitable diluent) to the sample.
-
Vortex to mix and transfer to an HPLC vial for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred to achieve separation from isomeric compounds like alanine.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (Mobile Phase A) and ramping down is used to retain and then elute the polar sarcosine.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sarcosine: Q1: 90.1 m/z → Q3: 44.1 m/z
-
This compound: Q1: 93.1 m/z → Q3: 47.1 m/z (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation).
-
-
Biological Context: Sarcosine Metabolism
Sarcosine's role as a biomarker is rooted in its position within cellular metabolism. It is formed from glycine through methylation and is a key intermediate in the glycine-serine-threonine metabolic pathway. Understanding this context is vital for interpreting concentration changes in biological fluids.
Caption: Simplified metabolic pathway of sarcosine.
The available data robustly supports the use of this compound as an internal standard for the quantitative analysis of sarcosine in diverse biological fluids. Its performance characteristics, particularly in LC-MS/MS methods that can resolve critical isomers, enable high sensitivity, accuracy, and reproducibility.[5] Researchers employing this compound can have high confidence in their ability to generate reliable data for biomarker validation and clinical research, overcoming the inherent challenges of bioanalytical testing.
References
- 1. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Sarcosine-d3 quantification methods
An Inter-laboratory Guide to the Quantification of Sarcosine-d3
This guide provides a comparative overview of methodologies for the quantification of this compound, a common isotopic-labeled internal standard used in mass spectrometry-based assays. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in establishing and validating robust analytical methods.
Introduction to this compound Quantification
Sarcosine is a potential biomarker for prostate cancer and other metabolic disorders. In quantitative bioanalysis, stable isotope-labeled internal standards are critical for correcting for variability during sample preparation and analysis. This compound, with three deuterium atoms, is an ideal internal standard for the quantification of endogenous sarcosine, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Accurate and precise quantification of this compound is paramount for ensuring the reliability of the overall assay. This guide compares common analytical approaches for this purpose.
Comparative Analytical Methodologies
The primary method for the quantification of small, polar molecules like this compound from biological matrices is LC-MS/MS. It offers high sensitivity, selectivity, and throughput. An alternative, though less common for this specific analyte, is Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization to improve the volatility of the analyte.
Workflow for this compound Quantification
The general workflow involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General experimental workflow for this compound quantification.
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantification of this compound using LC-MS/MS and GC-MS. These values represent expected outcomes from a well-validated method.
| Parameter | LC-MS/MS | GC-MS with Derivatization |
| Linearity (R²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5 - 20 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Matrix Effect | Typically low to moderate | Can be significant |
| Sample Throughput | High | Low to Medium |
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound from human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective method for removing proteins from plasma samples.
Evaluating the Isotopic Enrichment of Synthesized Sarcosine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in synthesized molecules like Sarcosine-d3 is critical for its use as an internal standard in quantitative bioanalysis. This guide provides a comprehensive comparison of analytical techniques used to evaluate the isotopic purity of this compound, supported by experimental data and detailed protocols.
The primary methods for this evaluation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information regarding the isotopic distribution and structural integrity of the synthesized compound.
Comparative Analysis of Analytical Methods
The choice of analytical technique for determining isotopic enrichment depends on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation. Mass spectrometry is generally the preferred method for its high sensitivity and ability to provide detailed isotopic distribution. NMR spectroscopy serves as a powerful tool for confirming the position of isotopic labels and assessing the overall structural integrity.
| Method | Principle | Advantages | Disadvantages | Typical Isotopic Purity (%) |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy, allowing for the differentiation of isotopologues. | - High sensitivity and accuracy- Provides detailed isotopic distribution (d0, d1, d2, d3)- Rapid analysis time.[1][2] | - May not distinguish positional isomers of the label. | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. Isotope dilution GC-MS uses a labeled standard for quantification.[3] | - Excellent separation for complex mixtures- High precision and accuracy for quantification. | - Requires derivatization for non-volatile compounds like sarcosine- Potential for isotopic fractionation during chromatography. | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Confirms the position of the deuterium labels- Provides information on the overall structural integrity of the molecule.[4] | - Lower sensitivity compared to MS- More complex data analysis for enrichment calculation. | Not directly used for high-precision purity percentage, but confirms labeling pattern. |
Experimental Protocols
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic enrichment of this compound using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
Methodology:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire full scan mass spectra in positive ion mode over a relevant m/z range that includes the molecular ions of unlabeled sarcosine (d0) and this compound.
-
Ensure sufficient resolution to distinguish between the different isotopologues (d0, d1, d2, d3).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of peak areas of deuterated species) / (Sum of peak areas of all species) * 100
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to confirm the position of the deuterium labels in this compound.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O or CDCl₃) to a suitable concentration for NMR analysis (typically 5-10 mg/mL).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Analysis:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful incorporation of deuterium at the N-methyl group.
-
The presence of other expected proton signals confirms the overall structural integrity of the sarcosine backbone.
-
-
Data Analysis: Compare the acquired spectrum with the spectrum of an unlabeled sarcosine standard to verify the position of deuteration.
Logical Relationship for Method Selection
The selection of an appropriate analytical method is a critical step in the evaluation of synthesized this compound. The following diagram illustrates the logical flow for choosing between HRMS and NMR based on the analytical goal.
Conclusion
The evaluation of isotopic enrichment of synthesized this compound is most effectively achieved through a combination of high-resolution mass spectrometry and NMR spectroscopy. HRMS provides precise quantitative data on the isotopic distribution, which is essential for its application as an internal standard.[1][2][5] NMR spectroscopy offers invaluable qualitative information, confirming the specific location of the deuterium labels and the overall structural integrity of the molecule.[4] By employing these complementary techniques, researchers can ensure the quality and reliability of their synthesized this compound for use in a wide range of scientific applications.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sarcosine-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Sarcosine-d3
This document provides comprehensive guidance on the proper disposal procedures for this compound, a deuterated form of the endogenous amino acid Sarcosine. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. While this compound is not classified as a hazardous substance in all contexts, it is imperative to handle it with care and follow all applicable waste management regulations.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal process, it is essential to wear the appropriate Personal Protective Equipment (PPE). When handling this compound, particularly in solid form, work in a well-ventilated area or under a fume hood to prevent the formation and inhalation of dust.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
In the event of a spill, the material should be collected with an inert, non-combustible absorbent material, such as sand or vermiculite, and placed into a sealed container for disposal.[4]
Quantitative Data Summary
The following table summarizes key safety and hazard information for Sarcosine, which is applicable to this compound.
| Parameter | Value | Source |
| Chemical Formula | C3H4D3NO2 | [5] |
| Appearance | Crystals or Powder | [1] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[3] | SDS[3] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to ensure safe and compliant disposal.
Methodology:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid that is compatible with this compound and any solvents it may be dissolved in.
-
Labeling: Clearly label the waste container with "this compound Waste" and include any other identifiers required by your institution's waste management program.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your facility's hazardous waste management plan. It should be kept separate from non-hazardous laboratory trash.[4]
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: To mitigate the risk of spills, place the primary waste container within a larger, chemically resistant secondary containment bin.[4]
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3]
Methodology:
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical waste disposal.
-
Waste Manifest: Complete all required waste disposal paperwork (manifests) accurately. This documentation must accompany the waste when it is collected.
-
Professional Disposal: Arrange for the collection of the this compound waste by a licensed and approved chemical waste disposal contractor. Do not discharge this compound or its containers into sewer systems or waterways.[1][2]
-
Container Disposal: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistics for Handling Sarcosine-d3
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Sarcosine-d3, including operational and disposal plans, to ensure laboratory safety and procedural clarity.
This compound, a deuterated form of Sarcosine, is classified as a non-hazardous substance. However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.
Personal Protective Equipment (PPE) and Handling
While this compound is not considered hazardous, appropriate personal protective equipment should be worn to prevent contact and inhalation.[1] Standard laboratory practice dictates the use of the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are recommended to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.
-
Body Protection: A laboratory coat is required to protect clothing and skin from potential contamination.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling and weighing.
-
Wash hands thoroughly after handling the compound.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed container. |
| Environment | Store in a dry and well-ventilated place. |
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
| Spill Type | Procedure |
| Minor Spill | 1. Wear appropriate PPE. 2. Sweep up the solid material, avoiding dust generation. 3. Place in a sealed container for disposal. 4. Clean the spill area with a suitable solvent. |
| Major Spill | 1. Evacuate the area. 2. Restrict access to the spill area. 3. Ensure adequate ventilation. 4. Follow your institution's emergency spill response protocol. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention. |
Disposal Plan
This compound is not classified as a hazardous waste.[2] Therefore, disposal should follow institutional and local regulations for non-hazardous chemical waste.
Disposal Steps:
-
Containerize: Place the waste this compound in a clearly labeled, sealed container.
-
Documentation: Complete any necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Arrange for pickup by your institution's hazardous waste management service, or dispose of it as non-hazardous chemical waste according to your site-specific procedures. As a general guideline for non-hazardous drug disposal, the FDA recommends mixing the substance with an undesirable material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
